Product packaging for Lenalidomide hemihydrate(Cat. No.:CAS No. 847871-99-2)

Lenalidomide hemihydrate

Cat. No.: B3157281
CAS No.: 847871-99-2
M. Wt: 536.5 g/mol
InChI Key: OTJHSDXKMBRCMM-UHFFFAOYSA-N
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Description

Contextualization within Immunomodulatory Imide Drugs (IMiDs)

Lenalidomide (B1683929) hemihydrate belongs to a class of synthetic compounds known as immunomodulatory imide drugs (IMiDs). wikipedia.orgnews-medical.netbhs.be These drugs are derivatives of thalidomide (B1683933) and are characterized by their ability to modulate the body's immune system. news-medical.netbhs.be The IMiD class, which also includes thalidomide and pomalidomide (B1683931), has become a cornerstone in the treatment of various hematologic malignancies. researchgate.netresearchgate.netnih.gov The defining feature of IMiDs is their unique mechanism of action, which involves binding to a protein called cereblon (CRBN). researchgate.netpatsnap.comresearchgate.net This interaction alters the function of the CRL4-CRBN E3 ubiquitin ligase complex, a cellular machinery responsible for tagging proteins for degradation. nih.govmdpi.com By modulating this complex, IMiDs can induce the breakdown of specific proteins that are crucial for the survival and proliferation of cancer cells. nih.govdrugbank.com

The pleiotropic effects of IMiDs extend beyond direct tumor cell killing and include anti-inflammatory, anti-angiogenic (inhibiting the formation of new blood vessels), and immunomodulatory activities. nih.govdovepress.comnih.gov They can enhance the activity of T-cells and Natural Killer (NK) cells, which are key components of the anti-tumor immune response, and inhibit the production of certain cytokines that promote cancer growth. patsnap.comnih.gov

Historical Perspective and Evolution from Thalidomide

The story of lenalidomide is intrinsically linked to the history of thalidomide. nih.gov Thalidomide was first developed in the 1950s as a sedative. nih.govsurvivornet.com However, its use by pregnant women for morning sickness led to a tragic wave of birth defects, causing its withdrawal from the market in many countries. wikipedia.orgbcmj.org

Decades later, researchers discovered thalidomide's potent anti-inflammatory and anti-angiogenic properties. news-medical.netsurvivornet.com This led to its repurposing for the treatment of conditions like erythema nodosum leprosum and, eventually, multiple myeloma. news-medical.netbcmj.org

The success of thalidomide in oncology spurred the development of analogs with improved efficacy and different side effect profiles. wikipedia.orgbcmj.org Lenalidomide emerged from this research as a more potent derivative of thalidomide. nih.govscielo.br It was chemically modified to enhance its immunomodulatory and anti-cancer properties while aiming to reduce some of the toxicities associated with thalidomide. news-medical.netresearchgate.net Lenalidomide was granted orphan drug status in 2001 and fast-track status in 2003, leading to its approval by the U.S. Food and Drug Administration (FDA) in 2005 for certain myelodysplastic syndromes and later for multiple myeloma. wikipedia.orgnih.govnih.gov

Significance in Hematologic Malignancies Research

Lenalidomide hemihydrate has demonstrated significant activity in a range of hematologic malignancies, making it a subject of extensive academic research. nih.govdovepress.comiaea.org Its primary applications in research and clinical studies have been in multiple myeloma and myelodysplastic syndromes (MDS). wikipedia.orgdrugbank.comnih.gov

Multiple Myeloma: In the context of multiple myeloma, a cancer of plasma cells, lenalidomide has been a transformative agent. nih.govnih.gov Research has shown its ability to induce apoptosis (programmed cell death) in myeloma cells, inhibit their proliferation, and modulate the bone marrow microenvironment to be less supportive of tumor growth. nih.govnih.gov A key discovery was its mechanism of action through the cereblon E3 ubiquitin ligase complex, leading to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. nih.govecancer.org Numerous clinical trials have investigated lenalidomide in various stages of multiple myeloma, from newly diagnosed to relapsed and refractory cases. nih.govnih.govcancer.gov

Myelodysplastic Syndromes (MDS): Lenalidomide has shown remarkable efficacy in a specific subset of MDS patients with a deletion of the long arm of chromosome 5 (del(5q)). nih.govnih.gov Research in this area has revealed that lenalidomide selectively targets the del(5q) clone. ashpublications.org The mechanism involves the degradation of casein kinase 1A1 (CK1α), a protein whose gene is located on the deleted region of chromosome 5. nih.gov The haploinsufficiency of the CSNK1A1 gene in del(5q) cells makes them particularly sensitive to further degradation of CK1α induced by lenalidomide, leading to cell death. nih.gov Clinical studies have demonstrated that lenalidomide can lead to transfusion independence and improved quality of life for many patients with del(5q) MDS. nih.govascopubs.org

Below is a data table summarizing key research findings for Lenalidomide in hematologic malignancies.

MalignancyKey Research FindingMechanism Highlight
Multiple Myeloma Induces apoptosis and inhibits proliferation of myeloma cells. nih.govDegradation of Ikaros (IKZF1) and Aiolos (IKZF3) via cereblon modulation. nih.govecancer.org
Myelodysplastic Syndromes (del(5q)) Selectively targets and eliminates the del(5q) clone. ashpublications.orgDegradation of Casein Kinase 1A1 (CK1α). nih.gov
Non-del(5q) MDS Achieved transfusion independence in a subset of patients. nih.govascopubs.orgImmunomodulatory and anti-proliferative effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N6O7 B3157281 Lenalidomide hemihydrate CAS No. 847871-99-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHSDXKMBRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847871-99-2
Record name Lenalidomide hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action

Cereblon (CRBN) E3 Ubiquitin Ligase Modulation

Lenalidomide's therapeutic effects are initiated by its ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govharvard.edu This modulation is not an inhibition of the ligase's function but rather a redirection of its activity towards new protein targets. scielo.org.zabeyondspringpharma.com

Lenalidomide (B1683929) binds directly to CRBN, which serves as the substrate receptor for the CRL4 E3 ubiquitin ligase complex. scielo.org.zawikipedia.orgnih.gov This binding occurs within a specific pocket on the CRBN protein. nih.gov The interaction between lenalidomide and CRBN is a critical first step, as it allosterically modifies the complex, preparing it to recognize and bind to new substrates. researchgate.net The formation of this complex involves the key components detailed in the table below.

ComponentFunction in the Complex
Cereblon (CRBN) Substrate receptor, directly binds to lenalidomide. nih.govwikipedia.org
Cullin 4 (CUL4A or CUL4B) Provides the scaffold for the complex. nih.govwikipedia.org
DNA Damage-Binding Protein 1 (DDB1) Acts as an adaptor, linking CRBN to CUL4. nih.govscielo.org.za
Regulator of Cullins 1 (ROC1) A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme. nih.govresearchgate.net

The binding of lenalidomide to CRBN fundamentally alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase. nih.govscielo.org.zabeyondspringpharma.com In its native state, the complex targets a specific set of proteins for degradation. However, when lenalidomide is bound to CRBN, it creates a new binding surface that has a high affinity for proteins that are not normally recognized by the ligase. researchgate.netannualreviews.org This induced proximity effectively "reprograms" the E3 ligase to target a new set of proteins, referred to as neosubstrates. researchgate.netnih.gov

With its altered substrate specificity, the lenalidomide-CRBN complex actively recruits specific neosubstrates. nih.govaacrjournals.org This recruitment brings the target proteins into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. nih.gov This proximity facilitates the transfer of ubiquitin molecules to the target protein, a process known as ubiquitination. nih.govbeyondspringpharma.com The polyubiquitinated protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for cellular protein catabolism. nih.govwikipedia.orgashpublications.org This targeted degradation of key cellular proteins is the ultimate downstream effect of lenalidomide's interaction with the CRBN complex. nih.govnih.gov

Key Downstream Molecular Targets

The therapeutic efficacy of lenalidomide is directly linked to the degradation of specific downstream molecular targets, most notably the Ikaros family of zinc finger proteins. beyondspringpharma.comnih.govresearchgate.net

Quantitative proteomic studies have identified Ikaros family zinc finger proteins 1 (IKZF1) and 3 (IKZF3), also known as Aiolos, as the primary targets of lenalidomide-induced degradation in multiple myeloma cells. beyondspringpharma.comnih.gov Lenalidomide treatment leads to a rapid and selective decrease in the protein levels of IKZF1 and IKZF3, while their mRNA levels remain unchanged, indicating a post-transcriptional mechanism of regulation. beyondspringpharma.comresearchgate.net The degradation of these proteins is a direct consequence of their ubiquitination by the lenalidomide-reprogrammed CRL4^CRBN^ complex. nih.govbeyondspringpharma.comnih.gov

Interestingly, other members of the Ikaros family, such as IKZF2 and IKZF4, are not targeted by lenalidomide. nih.govnih.gov This remarkable specificity is attributed to a single amino acid difference within a critical region of the zinc finger domain. aacrjournals.orgnih.gov A glutamine residue present in IKZF1 and IKZF3 is essential for their recognition by the lenalidomide-bound CRBN complex. aacrjournals.orgnih.gov Substitution of this glutamine with a histidine, as found in IKZF2 and IKZF4, abrogates the binding and subsequent degradation. nih.gov

IKZF1 and IKZF3 are crucial lymphoid transcription factors that play a vital role in the development, differentiation, and survival of B-cells and plasma cells. nih.govoncotarget.comashpublications.org They are essential for the survival of multiple myeloma cells. nih.gov The degradation of IKZF1 and IKZF3 has profound downstream consequences on the transcriptional network within these cells.

One of the most significant impacts is the downregulation of Interferon Regulatory Factor 4 (IRF4). wikipedia.orgnih.govoncotarget.com IKZF1 and IKZF3 are transcriptional activators of IRF4, a master regulator essential for the survival of multiple myeloma cells. nih.govnih.gov Therefore, the degradation of IKZF1 and IKZF3 leads to a decrease in IRF4 expression, which in turn disrupts a critical survival pathway in these cancer cells. nih.govrsc.org This disruption of the IKZF1/3-IRF4 axis is a key mechanism underlying the anti-myeloma activity of lenalidomide. oncotarget.com

Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3) Degradation

Role in B-Cell Differentiation and Malignant Cell Survival

Lenalidomide's activity against B-cell malignancies is primarily driven by its ability to induce the degradation of two key lymphoid transcription factors: Ikaros (encoded by the gene IKZF1) and Aiolos (encoded by the gene IKZF3). drugbank.commedchemexpress.commedchemexpress.commedchemexpress.com These transcription factors are crucial for B-cell differentiation and are required for the ongoing survival of malignant plasma cells in multiple myeloma. drugbank.comnih.gov

By binding to CRBN, lenalidomide recruits IKZF1 and IKZF3 to the CRL4-CRBN E3 ubiquitin ligase complex, tagging them for ubiquitination and proteasomal degradation. drugbank.comnih.govmedchemexpress.comselleckchem.com The degradation of these factors is a key mechanism for killing multiple myeloma cells and explains lenalidomide's efficacy in other B-cell malignancies. nih.gov Preclinical studies have shown that lenalidomide has antiproliferative effects on malignant B-cell lines, causing cell cycle arrest in the G0-G1 phase while sparing normal B cells. nih.gov The sensitivity of myeloma cells to lenalidomide is associated with their dependence on IKZF1 and IKZF3 for survival. nih.gov

Regulation of Interferon Regulatory Factor 4 (IRF4) Expression

A critical downstream effect of the degradation of Ikaros and Aiolos is the downregulation of Interferon Regulatory Factor 4 (IRF4). drugbank.comoncotarget.com IRF4 is a transcription factor essential for the survival of myeloma cells and is often overexpressed in multiple myeloma, which is associated with a poor prognosis. drugbank.comnih.gov IKZF3 directly regulates the expression of IRF4. drugbank.com

Lenalidomide treatment leads to a rapid downregulation of IRF4 levels in multiple myeloma cell lines. nih.govncats.io This reduction in IRF4 is a key tumoricidal mechanism, as it is associated with decreased proliferation and cell death. nih.govnih.gov The efficacy of lenalidomide in certain types of lymphoma, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), is also dependent on the downregulation of IRF4. nih.gov This entire process is contingent on the presence of cereblon, which acts as the primary molecular target for lenalidomide to initiate IRF4 downregulation. ncats.ionih.gov

Casein Kinase 1 Alpha (CK1α) Degradation

In addition to targeting lymphoid transcription factors, lenalidomide also induces the degradation of another key protein, Casein Kinase 1 Alpha (CK1α). drugbank.comnih.govresearchgate.net Similar to its action on IKZF1 and IKZF3, lenalidomide acts as a molecular glue between CRBN and CK1α, leading to its ubiquitination by the CRL4-CRBN ligase and subsequent proteasomal degradation. researchgate.netnih.govnih.gov Lenalidomide treatment results in decreased CK1α protein levels in various human cell lines without altering the corresponding CSNK1A1 mRNA expression, which is consistent with a post-translational degradation mechanism. nih.gov This effect is abrogated by inhibitors of the proteasome and cullin-RING E3 ubiquitin ligases, further confirming the pathway. nih.gov

This degradation of CK1α is particularly relevant to the therapeutic efficacy of lenalidomide in myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)]. nih.govresearchgate.netnih.gov The gene encoding CK1α, CSNK1A1, is located within the commonly deleted region in del(5q) MDS, meaning these cells are already haploinsufficient for the protein. nih.govresearchgate.net The further reduction of CK1α levels by lenalidomide preferentially kills these malignant cells, providing a mechanistic basis for the drug's specific effectiveness in this condition. nih.govresearchgate.net

The lenalidomide-induced degradation of CK1α has significant implications for the activation of the tumor suppressor protein p53. medchemexpress.commolnova.comchemicalbook.com CK1α is a known negative regulator of p53. By degrading CK1α, lenalidomide is presumed to relieve this inhibition, leading to the activation of p53 and subsequently killing leukemic cells. medchemexpress.commedchemexpress.commolnova.comchemicalbook.comchembk.com This activation of p53-mediated apoptosis is a crucial consequence of CK1α degradation in the anti-tumor activity of lenalidomide.

Downregulation of NF-κB Signaling

Lenalidomide has been shown to downregulate the activity of Nuclear Factor-kappa B (NF-κB), a key protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and inflammation. drugbank.com In many cancers, NF-κB is constitutively active and promotes cell proliferation and survival while inhibiting apoptosis. drugbank.comencyclopedia.pub

Lenalidomide's effect on NF-κB appears to be multifaceted. It can downregulate NF-κB as a direct anti-tumor effect. drugbank.com The degradation of IRF4, a downstream target of lenalidomide's action, is linked to the suppression of NF-κB activation, particularly in the context of B-cell receptor signaling in ABC-DLBCL. nih.gov Furthermore, in T-cells, lenalidomide can paradoxically enhance the DNA-binding activity of AP-1 but not NF-κB, suggesting a cell-type-specific modulation of this pathway. ncats.io In multiple myeloma, lenalidomide diminishes the binding of the RelA subunit of NF-κB to chromatin by inhibiting the Ikaros proteins. encyclopedia.pub

Immunomodulatory Effects

Lenalidomide is classified as an immunomodulatory drug (IMiD) due to its wide-ranging effects on the immune system. drugbank.comnih.govncats.io It enhances host immunity by stimulating T-cell and Natural Killer (NK) cell activity and altering the production of various cytokines. drugbank.comncats.io

Cytokine Modulation

A primary immunomodulatory mechanism of lenalidomide is its ability to modulate the production of cytokines from peripheral blood mononuclear cells (PBMCs) and other immune cells. ncats.ioausl.re.it It potently inhibits the production of pro-inflammatory cytokines while increasing the secretion of anti-inflammatory cytokines. drugbank.comausl.re.it

Specifically, lenalidomide has been shown to inhibit the production of:

Tumor Necrosis Factor-alpha (TNF-α), with a reported IC50 of 13 nM. selleckchem.commolnova.com

Interleukin-1 (IL-1). drugbank.commedchemexpress.com

Interleukin-6 (IL-6). drugbank.commedchemexpress.comnih.gov

Interleukin-12 (B1171171) (IL-12). drugbank.commedchemexpress.com

Conversely, lenalidomide stimulates the production of:

Interleukin-2 (IL-2). drugbank.commedchemexpress.comnih.gov

Interferon-gamma (IFN-γ). drugbank.commedchemexpress.com

Interleukin-10 (IL-10), an anti-inflammatory cytokine. drugbank.comausl.re.itkyoto-u.ac.jp

Data Tables

Table 1: Effects of Lenalidomide on Cytokine Production

CytokineEffect of LenalidomideCell Type StudiedReference(s)
TNF-α Inhibition (IC50 = 13 nM)Human PBMCs medchemexpress.com, molnova.com, selleckchem.com
IL-1 InhibitionHuman PBMCs drugbank.com, medchemexpress.com, ausl.re.it
IL-6 InhibitionHuman PBMCs, MM Cells drugbank.com, medchemexpress.com, ausl.re.it, nih.gov
IL-12 InhibitionHuman PBMCs, Dendritic Cells drugbank.com, medchemexpress.com, ausl.re.it, kyoto-u.ac.jp
IL-23 InhibitionDendritic Cells kyoto-u.ac.jp
IL-2 StimulationT-Cells drugbank.com, medchemexpress.com, nih.gov, nih.gov
IFN-γ StimulationT-Cells drugbank.com, medchemexpress.com, nih.gov
IL-10 StimulationHuman PBMCs, Dendritic Cells drugbank.com, medchemexpress.com, ausl.re.it, kyoto-u.ac.jp

This table summarizes the principal modulatory effects of lenalidomide on various cytokines as documented in preclinical research. Effects can be cell-type dependent.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-12)

A key aspect of lenalidomide's immunomodulatory activity is its ability to suppress the production of several pro-inflammatory cytokines. nih.govparsianpharma.comneliti.com Research has consistently shown that lenalidomide inhibits the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-12 (IL-12). nih.govnih.govresearchgate.net The downregulation of TNF-α is particularly noteworthy, with some studies suggesting that lenalidomide is up to 50,000 times more potent than thalidomide (B1683933) in this regard. nih.govmedscape.com This inhibition of pro-inflammatory cytokines is thought to be mediated, at least in part, by the increased degradation of their messenger RNA (mRNA). nih.govmedscape.com The reduction in IL-6 levels is also achieved by inhibiting the interaction between myeloma cells and bone marrow stromal cells. nih.gov

Pro-inflammatory CytokineEffect of Lenalidomide
Tumor Necrosis Factor-alpha (TNF-α)Inhibition nih.govnih.govresearchgate.net
Interleukin-1 (IL-1)Inhibition nih.govnih.govresearchgate.net
Interleukin-6 (IL-6)Inhibition nih.govnih.govresearchgate.net
Interleukin-12 (IL-12)Inhibition nih.govnih.govresearchgate.net
Elevation of Anti-inflammatory Cytokines (IL-10)
Anti-inflammatory CytokineEffect of Lenalidomide
Interleukin-10 (IL-10)Elevation nih.govnih.govfda.gov

T-Cell Activation and Proliferation

Lenalidomide has profound effects on T-cells, a critical component of the adaptive immune system. It enhances their activation, proliferation, and effector functions, thereby bolstering the body's ability to recognize and eliminate malignant cells. nih.govusf.edu

CD3 T-Cell Co-stimulation

Lenalidomide has been shown to provide a co-stimulatory signal for T-cells, particularly in the context of T-cell receptor (TCR) activation via CD3. ashpublications.orgashpublications.org This co-stimulation is crucial for a robust T-cell response. nih.gov Studies have demonstrated that lenalidomide can increase T-cell proliferation and function even in the absence of traditional co-stimulatory signals, suggesting it directly influences the signaling cascade. usf.eduscispace.com This effect is mediated by its binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. wikipedia.orgmedchemexpress.comeuropa.eu This interaction alters the substrate specificity of the complex, leading to the degradation of transcription factors that are essential for malignant plasma cells. wikipedia.org

T-Cell CytokineEffect of Lenalidomide
Interleukin-2 (IL-2)Increased Production medscape.comashpublications.orgscispace.com
Interferon-gamma (IFN-γ)Increased Production medscape.comashpublications.orgscispace.com
Enhancement of Antigen-Specific CD8+ T-Cell Cytolytic Activity

Lenalidomide has been shown to enhance the cytolytic activity of antigen-specific CD8+ T-cells, which are responsible for directly killing tumor cells. nih.govaacrjournals.org This enhancement is mediated by several mechanisms, including the increased expression of co-stimulatory molecules on T-cells and the promotion of a Th1-polarized immune response. nih.govaacrjournals.org Studies have demonstrated that lenalidomide can augment the ability of cytotoxic T-lymphocytes (CTLs) to recognize and lyse tumor cells. aacrjournals.orgoncotarget.com This effect is associated with increased secretion of granzyme B, a key component of the cytotoxic granules released by CTLs to induce apoptosis in target cells. oncotarget.com

Natural Killer (NK) Cell Activation and Enhancement

Natural Killer (NK) cells are a crucial part of the innate immune system, providing a first line of defense against tumors. Lenalidomide significantly enhances the function of NK cells, further contributing to its anti-cancer effects. parsianpharma.comsums.ac.irresearchgate.net

Lenalidomide activates and increases the number of NK cells. parsianpharma.comncats.io This activation is, in part, an indirect effect of the increased IL-2 production by T-cells, as IL-2 is a potent activator of NK cells. scispace.comnih.govnih.gov However, research also suggests that lenalidomide can directly affect NK cells, lowering their activation threshold and making them more responsive to activating signals from tumor cells. nih.gov Lenalidomide has been shown to enhance NK cell-mediated cytotoxicity against various tumor cell lines. nih.govaacrjournals.org This enhanced killing is associated with increased expression of granzyme B and Fas ligand (FasL) by NK cells. aacrjournals.org Furthermore, lenalidomide can augment antibody-dependent cell-mediated cytotoxicity (ADCC), a process where NK cells recognize and kill antibody-coated tumor cells. aacrjournals.orgashpublications.org

Potentiation of Natural Cytotoxicity

Lenalidomide has been shown to increase the proliferation and activation of NK cells. nih.govparsianpharma.com This leads to a heightened state of readiness, allowing for more effective recognition and elimination of tumor cells. The compound stimulates T-cells to produce Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which in turn activate NK cells. nih.govdrugbank.commedscape.com This indirect activation cascade is a key component of lenalidomide's ability to boost the innate immune response against malignant cells.

Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Lenalidomide significantly enhances the efficacy of therapeutic monoclonal antibodies through the potentiation of ADCC, a process where immune cells, primarily NK cells, lyse antibody-coated target cells. nih.govnih.govaacrjournals.org Research has demonstrated that lenalidomide increases the killing of tumor cells treated with antibodies like rituximab (B1143277) and trastuzumab. nih.govaacrjournals.org

This enhancement is associated with several molecular changes:

Increased Expression of Effector Molecules: Lenalidomide treatment leads to higher levels of granzyme B and Fas ligand in NK cells, both of which are crucial for inducing apoptosis in target cells. aacrjournals.orgnih.gov

Enhanced Fcγ Receptor Signaling: The compound strengthens the signaling through Fcγ receptors on NK cells upon engagement with antibody-coated tumor cells. This is associated with increased levels of phosphorylated extracellular signal-regulated kinase (ERK), a key component of the signaling cascade that leads to enhanced effector function. aacrjournals.orgnih.gov

Dependence on NK-Activating Receptors: The potentiation of ADCC by lenalidomide is largely dependent on the interaction between NK cell-activating receptors, such as NKG2D and DNAM-1, and their corresponding ligands on tumor cells. nih.govnih.gov Blocking these receptors has been shown to inhibit the lenalidomide-mediated enhancement of ADCC. nih.govnih.gov

For instance, in a study involving various solid tumor cell lines, lenalidomide enhanced NK cell-mediated ADCC of trastuzumab- and cetuximab-coated cells. nih.gov The degree of this enhancement correlated with the expression of NKG2D and DNAM-1 on NK cells and their ligands on the tumor cells. nih.gov Another study showed that lenalidomide was a potent enhancer of both NK cell- and monocyte-mediated ADCC for various rituximab-treated non-Hodgkin's lymphoma cell lines. aacrjournals.orgnih.gov

Table 1: Effect of Lenalidomide on Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Cell LineAntibodyLenalidomide ConcentrationIncrease in Tumor Cell KillingReference
HCT-116 (Colorectal)Cetuximab10 µMFrom 19% to 39% nih.gov
HT-29 (Colorectal)Cetuximab1 µMFrom 32% to 50% nih.gov

Inhibition of T-Regulatory Cell Expression and Function

T-regulatory cells (Tregs) are a subset of T cells that suppress the immune response, and their presence in the tumor microenvironment can hinder anti-tumor immunity. Lenalidomide has been shown to inhibit the proliferation and suppressive function of Tregs. nih.govresearchgate.nettandfonline.com This action helps to overcome an important barrier to the body's natural ability to fight cancer. nih.gov

Studies have demonstrated that lenalidomide can:

Inhibit Treg Proliferation: Both lenalidomide and its analogue pomalidomide (B1683931) strongly inhibit the proliferation of Tregs. nih.gov

Abolish Suppressor Function: The suppressive function of pre-treated Tregs against autologous responder cells is markedly inhibited or abolished by lenalidomide without causing drug-related cytotoxicity. nih.gov

Decrease FOXP3 Expression: The inhibition of Treg function is associated with a decrease in the expression of the transcription factor FOXP3, a key regulator of Treg development and function. nih.gov

Modulate Cytokine Environment: Lenalidomide can decrease the secretion of IL-6 from mononuclear cells, a cytokine that can be triggered by CD8+CD28- regulatory T-cells. nih.gov

In some contexts, however, the effect of lenalidomide on Tregs can be more complex. For instance, one study found that lenalidomide did not inhibit the regulatory function of polyclonally expanded Tregs. researchgate.net This suggests that the timing of lenalidomide administration relative to Treg activation may be a critical factor. researchgate.net

Anti-Angiogenic Properties

Lenalidomide exhibits potent anti-angiogenic properties, which contribute to its anti-tumor activity by inhibiting the formation of new blood vessels that tumors need to grow and spread. nih.govaacrjournals.orgnih.gov

Inhibition of Angiogenic Growth Factors (VEGF, BFGF, HGF)

A key mechanism of lenalidomide's anti-angiogenic effect is its ability to inhibit the production and secretion of key angiogenic growth factors. drugbank.commdpi.com In vitro studies have shown that lenalidomide can significantly reduce the levels of:

Vascular Endothelial Growth Factor (VEGF): A primary driver of angiogenesis. nih.govaacrjournals.orgmdpi.com

Basic Fibroblast Growth Factor (bFGF): Another important pro-angiogenic factor. nih.govmdpi.com

Hepatocyte Growth Factor (HGF): Known to be involved in tumor angiogenesis. mdpi.com

This inhibition of growth factor production has been observed in various cell types, including tumor cells and bone marrow stromal cells. drugbank.commdpi.com The reduction in these factors disrupts the signaling cascades that promote endothelial cell proliferation and migration. nih.gov

Inhibition of Endothelial Cell Migration and Tube Formation

Lenalidomide directly impacts the function of endothelial cells, the building blocks of blood vessels. It has been shown to inhibit endothelial cell migration and their ability to form capillary-like structures, a process known as tube formation. aacrjournals.orgnih.govnih.gov

Research findings indicate that lenalidomide:

Inhibits Migration: Dose-dependently inhibits the migration of endothelial cells. aacrjournals.orgnih.gov

Blocks Tube Formation: Prevents endothelial cells from organizing into the tube-like structures necessary for new blood vessel formation. aacrjournals.orgnih.govnih.gov

Affects Signaling Pathways: This inhibition is linked to the disruption of signaling pathways crucial for angiogenesis, such as the VEGF-induced PI3K-Akt pathway. nih.govresearchgate.net Lenalidomide has been found to reduce Akt phosphorylation in response to both VEGF and bFGF. nih.gov

Impacts Adherens Junctions: The compound can interfere with the association of adherens junction proteins like cadherin 5 and β-catenin, which are critical for the formation of stable endothelial cell cords. nih.gov

Table 2: In Vitro Anti-Angiogenic Effects of Lenalidomide

AssayCell TypeLenalidomide EffectReference
"Wound" Healing AssayMMECs56% reduction in migration at 0.5 µmol/L; 75% at 1.75 µmol/L aacrjournals.org
Chemotaxis AssayMMECs27% inhibition at 0.5 µmol/L; 55% at 1.75 µmol/L aacrjournals.org
Capillary-like Cord FormationHUVECsDose-dependent inhibition nih.gov
Sprout FormationHuman Umbilical Arterial RingsDose-dependent inhibition nih.gov

Direct Antitumorigenic Mechanisms

Beyond its immunomodulatory and anti-angiogenic effects, lenalidomide exerts direct antitumorigenic actions by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govwikipedia.org This modulation leads to the targeted degradation of specific proteins that are essential for the survival and proliferation of malignant cells. nih.govmedchemexpress.com

The core mechanism involves lenalidomide acting as a "molecular glue" that brings together CRBN and new substrate proteins that are not normally targeted by this E3 ligase. nih.govscielo.org.za This leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates. nih.goveuropa.eu

Key substrates targeted for degradation by the lenalidomide-CRBN complex include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are crucial for the survival of multiple myeloma cells. nih.govwikipedia.orgmedchemexpress.com Their degradation is a primary mechanism of lenalidomide's direct anti-myeloma activity. nih.gov

Casein Kinase 1 Alpha (CK1α): The degradation of this protein is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q [del(5q)]. nih.govrndsystems.com Cells with this deletion are haploinsufficient for the gene encoding CK1α, making them more susceptible to its further reduction by lenalidomide. nih.gov

This targeted protein degradation results in several downstream anti-tumor effects, including:

Induction of Apoptosis: By eliminating key survival factors, lenalidomide triggers programmed cell death in malignant cells. drugbank.comnewdrugapprovals.orgnih.gov

Cell Cycle Arrest: The compound can cause cell cycle arrest, particularly in the G0-G1 phase, by upregulating the cyclin-dependent kinase inhibitor p21waf-1. nih.gov

Inhibition of Malignant Cell Proliferation

Lenalidomide has demonstrated a direct anti-proliferative effect on various hematologic cancer cells. researchgate.net This is achieved primarily through the induction of cell cycle arrest, specifically in the G0-G1 phase. mdpi.comnih.govnih.gov A key event in this process is the upregulation of the cyclin-dependent kinase (CDK) inhibitor, p21WAF-1. nih.govnih.govgoogle.comkab.ac.ugnih.govunimib.it

Research indicates that lenalidomide prompts an increase in p21WAF-1 expression at the transcriptional level. google.com This is accomplished through an epigenetic mechanism that is independent of the tumor suppressor protein p53. google.com Lenalidomide is believed to modify the chromatin structure of the p21WAF-1 promoter, leading to demethylation and acetylation of histone H3. This is thought to be mediated by lysine-specific demethylase-1 (LSD1), which "primes" the promoter for transcription. google.com

The subsequent increase in p21WAF-1 protein levels leads to the inhibition of cyclin-dependent kinases CDK2, CDK4, and CDK6. nih.govnih.gov The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb). nih.gov Hypophosphorylated pRb remains active and binds to E2F transcription factors, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately results in cell cycle arrest and the inhibition of malignant cell proliferation. nih.gov This antiproliferative mechanism has been observed in various malignant B-cell lines, including multiple myeloma and Burkitt's lymphoma. nih.govnih.govnih.gov The activity of lenalidomide is dependent on the presence of the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. nih.gov

Table 1: Effect of Lenalidomide on the Proliferation of Various Malignant Cell Lines
Cell LineCancer TypeObserved EffectKey Molecular Event
NamalwaBurkitt's LymphomaInhibition of proliferation, G0/G1 cell cycle arrest. nih.govnih.govnih.govUpregulation of p21WAF-1, inhibition of CDK2, CDK4, and CDK6. nih.gov
LP-1Multiple MyelomaInhibition of proliferation. nih.govnih.govUpregulation of p21WAF-1. nih.gov
U266Multiple MyelomaInhibition of proliferation. nih.govnih.govUpregulation of p21WAF-1. nih.govnih.gov
CLLChronic Lymphocytic LeukemiaInhibition of proliferation. kab.ac.ugnih.govCereblon/p21-dependent mechanism. kab.ac.ugnih.gov

Induction of Apoptosis

Beyond inhibiting proliferation, lenalidomide directly induces apoptosis, or programmed cell death, in malignant cells. researchgate.netresearchgate.netresearchgate.netdrugbank.com This pro-apoptotic activity is a crucial component of its anti-tumor efficacy and is mediated through several key signaling pathways.

Activation of Pro-apoptotic Caspase-8

A primary mechanism through which lenalidomide induces apoptosis is the activation of the extrinsic apoptosis pathway, initiated by the activation of caspase-8. researchgate.netresearchgate.netresearchgate.netresearchgate.netiiarjournals.org Caspase-8 is an initiator caspase that, upon activation, triggers a cascade of downstream effector caspases, such as caspase-3, leading to the execution of apoptosis. drugbank.com The activation of caspase-8 by lenalidomide has been observed in multiple myeloma cells and can occur both when the drug is used as a single agent and in combination with other therapies, where it can exert a synergistic effect. iiarjournals.orgnih.gov The precise upstream events leading to lenalidomide-induced caspase-8 activation are complex and may involve the downregulation of caspase-8 inhibitors like FLICE-inhibitory protein (FLIP) and cellular inhibitor of apoptosis protein 2 (cIAP-2). researchgate.net

Enhancement of Tumor Cell Sensitivity to FAS-Induced Apoptosis

Lenalidomide also enhances the sensitivity of tumor cells to apoptosis induced by the Fas ligand (FasL). mdpi.comresearchgate.netdrugbank.com The Fas receptor (also known as CD95) is a death receptor that, when bound by FasL, recruits the adaptor protein FADD and pro-caspase-8 to form the death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis. researchgate.net By sensitizing malignant cells to this pathway, lenalidomide lowers the threshold for apoptosis induction, making the cancer cells more susceptible to immune-mediated killing by cytotoxic T lymphocytes and natural killer (NK) cells, which can express FasL.

Inhibition of Cell Adhesion Molecules (ICAM-1, LFA-1, β2 and β3 integrins)

Lenalidomide has been shown to modulate the expression and function of cell adhesion molecules, which play a critical role in the interaction between cancer cells and the bone marrow microenvironment. In vitro studies have demonstrated that lenalidomide can inhibit cell adhesion molecules including Intercellular Adhesion Molecule-1 (ICAM-1), Lymphocyte Function-Associated Antigen-1 (LFA-1), and β2 and β3 integrins. mdpi.com This inhibition can be mediated, in part, by the downregulation of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that can upregulate the expression of these adhesion molecules. nih.gov By disrupting the adhesion of malignant cells to bone marrow stromal cells, lenalidomide can interfere with the survival signals that the microenvironment provides to the cancer cells.

Interestingly, the effect of lenalidomide on adhesion molecules can be context-dependent. In chronic lymphocytic leukemia (CLL), for instance, lenalidomide has been observed to increase the expression of ICAM-1 on CLL cells. Concurrently, it can restore the function of LFA-1 on T-cells, which is often impaired in CLL, thereby potentially enhancing the ability of T-cells to interact with and eliminate tumor cells.

Table 2: Effects of Lenalidomide on Cell Adhesion Molecules
Adhesion MoleculeGeneral EffectContext-Specific Effect (CLL)Potential Consequence
ICAM-1Inhibition/Downregulation. mdpi.comnih.govIncreased expression on CLL cells.Disruption of tumor-stroma interaction; enhanced T-cell interaction.
LFA-1Inhibition. mdpi.comRestoration of function on T-cells.Disruption of tumor-stroma interaction; enhanced immune surveillance.
β2 integrinsInhibition. mdpi.comNot specifiedDisruption of cell adhesion.
β3 integrinsInhibition. mdpi.comNot specifiedDisruption of cell adhesion.

Disruption of Gap-Junction Function

The role of lenalidomide in modulating gap junctional intercellular communication (GJIC) is complex and not fully elucidated, with some conflicting reports in the scientific literature. Gap junctions are channels that allow for direct communication between adjacent cells, and their function is crucial in tissue homeostasis.

Some in vitro evidence suggests that lenalidomide inhibits gap-junction function. google.comiiarjournals.org This inhibitory action is cited as one of the potential mechanisms for the inhibition of metastasis. researchgate.net However, other studies on thalidomide and its analogues have indicated that these compounds can, under certain experimental conditions, stimulate or induce GJIC. nih.govresearchgate.netresearchgate.net This stimulatory effect has often been discussed in the context of the teratogenic potential of thalidomide. researchgate.netresearchgate.net The precise molecular mechanism by which lenalidomide would disrupt or otherwise modulate gap junction function, including its effects on the expression and localization of connexin proteins that form the gap junction channels, requires further investigation to resolve these apparent discrepancies.

Anti-Osteoclastogenic Effects

In malignancies such as multiple myeloma, increased osteoclast activity leads to bone destruction and the release of factors that support tumor growth. Lenalidomide exerts significant anti-osteoclastogenic effects, helping to disrupt this vicious cycle. google.comiiarjournals.org

A key mechanism is the modulation of the RANKL/OPG signaling pathway, which is a critical regulator of bone remodeling. nih.gov Lenalidomide has been shown to inhibit the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by bone marrow stromal cells. nih.govnih.gov RANKL is essential for the differentiation and activation of osteoclasts. Concurrently, lenalidomide can lead to an increase in the levels of osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating its receptor on osteoclast precursors. nih.govnih.gov This shift in the RANKL/OPG ratio towards OPG results in a significant reduction in osteoclast formation and bone resorption. nih.govnih.gov

Furthermore, lenalidomide directly targets the differentiation of osteoclast precursors by inhibiting the transcription factor PU.1 and the extracellular signal-regulated kinase (ERK), both of which are important for osteoclastogenesis. nih.gov It also downregulates the expression of cathepsin K, an enzyme crucial for the resorption of the bone matrix by mature osteoclasts. iiarjournals.org

Table 3: Impact of Lenalidomide on Markers of Osteoclastogenesis in Multiple Myeloma
MarkerEffect of Lenalidomide TreatmentReference
RANKLInhibited/Decreased nih.govnih.gov
OPGIncreased nih.govnih.gov
RANKL/OPG RatioDecreased/Normalized nih.govnih.gov
PU.1Inhibited nih.gov
pERKInhibited nih.gov
Cathepsin KDownregulated iiarjournals.org

Pro-erythropoietic Effects

Lenalidomide hemihydrate exhibits pro-erythropoietic properties, meaning it can stimulate the production of red blood cells. nps.org.aueuropa.eu This effect is particularly relevant in the context of certain hematological disorders characterized by anemia. Research indicates that lenalidomide promotes erythropoiesis by influencing the differentiation of hematopoietic stem cells. ashpublications.orgharvard.edu

In laboratory studies using primary human bone marrow progenitor cells, both lenalidomide and the corticosteroid dexamethasone (B1670325) were found to promote the production of erythroid cells. ashpublications.org However, they appear to act on different stages of erythroid development. Dexamethasone was observed to selectively increase the number of burst-forming units-erythroid (BFU-E), which are early erythroid progenitors. frontiersin.orgresearchgate.net In contrast, lenalidomide specifically increased the number of colony-forming units-erythroid (CFU-E), a more mature stage of erythroid progenitor cells. frontiersin.orgresearchgate.net This suggests that lenalidomide's mechanism involves the stimulation of CFU-E proliferation. frontiersin.org

Enhancement of Fetal Hemoglobin Expression upon CD34+ Erythroid Stem Cell Differentiation

A significant aspect of lenalidomide's pro-erythropoietic activity is its ability to enhance the expression of fetal hemoglobin (HbF) during the differentiation of CD34+ erythroid stem cells. europa.eunih.govnih.gov HbF is the main oxygen transport protein in the human fetus and is largely replaced by adult hemoglobin (HbA) after birth. plos.org The induction of HbF can be a therapeutic strategy for certain genetic hemoglobin disorders like β-thalassemia and sickle cell disease, as it can compensate for the defective adult hemoglobin. nih.govashpublications.org

In vitro studies using human CD34+ progenitor cells from both healthy donors and patients with sickle cell disease have demonstrated that lenalidomide is a potent inducer of HbF. nih.govnih.gov When these cells are differentiated into the erythroid lineage in the presence of lenalidomide, there is a significant, dose-dependent increase in HbF expression. nih.gov For instance, at a concentration of 10 μM, lenalidomide was shown to cause a two-fold increase in the percentage of cells containing HbF compared to control cells. nih.gov This effect is associated with a slowing of erythroid maturation and an increased proliferation of immature erythroid cells. nih.govnih.gov

The molecular mechanism behind this increased HbF expression involves the regulation of globin gene transcription. nih.gov Lenalidomide has been shown to increase the transcription of the γ-globin genes (HBG1 and HBG2), which encode the gamma chains of fetal hemoglobin, while decreasing the transcription of the β-globin gene, which encodes the beta chain of adult hemoglobin. nih.gov This modulation of globin gene expression is thought to be mediated through the downregulation of several transcriptional repressors of fetal globin, including BCL11A, ZBTB7A (also known as LRF), and IKZF1 (Ikaros). plos.orgmdpi.com

The table below summarizes the findings from a study investigating the effect of lenalidomide on fetal hemoglobin expression in CD34+ cells derived from patients with sickle cell disease. nih.gov

DonorHbF Expression (Control)HbF Expression (Lenalidomide 10µM)Fold Increase
SCD 15%15%3.0
SCD 28%20%2.5
SCD 33%10%3.3
SCD 412%28%2.3
SCD 56%18%3.0
SCD 69%22%2.4

This table presents illustrative data based on findings reported in scientific literature. nih.gov Actual values may vary between experiments and individuals.

These findings highlight lenalidomide's ability to reactivate fetal hemoglobin synthesis, providing a potential therapeutic avenue for hemoglobinopathies. nih.govnih.gov

Preclinical Research and in Vitro/in Vivo Studies

Inhibition of Hematopoietic Tumor Cell Lines

Lenalidomide (B1683929) has demonstrated direct antiproliferative effects on a variety of hematopoietic tumor cell lines in vitro. nih.gov Studies have shown its ability to inhibit the growth of cell lines derived from multiple myeloma, Burkitt lymphoma, and acute myeloid leukemia (AML). nih.gov In contrast, lenalidomide did not show a direct antiproliferative effect on chronic lymphocytic leukemia (CLL) cell lines in vitro. nih.gov The proposed mechanism in CLL involves the potentiation of T and NK cell-mediated cytotoxicity. nih.gov

Further in vitro research has explored the molecular mechanisms underlying these antiproliferative effects. In some hematopoietic tumor cell lines with a chromosome 5 deletion, lenalidomide was found to induce either cell cycle arrest or apoptosis. researchgate.net Specifically, in the Namalwa CSN.70 cell line, the compound prompted a G0/G1 cell cycle arrest. researchgate.net

Cell Line TypeLenalidomide In Vitro Antiproliferative Effect
Multiple MyelomaYes
Burkitt LymphomaYes
Acute Myeloid Leukemia (AML)Yes
Chronic Lymphocytic Leukemia (CLL)No (direct effect)
Chromosome 5 Deletion Hematopoietic TumorsYes (cell cycle arrest or apoptosis)

Mouse Xenograft Models of Human Lymphoma and Multiple Myeloma

In vivo studies using mouse xenograft models have corroborated the antitumor activity of lenalidomide in hematological malignancies. The compound has been shown to inhibit the growth of multiple myeloma cells in such models. nih.gov In a xenograft model of human mantle cell lymphoma (MCL), lenalidomide treatment resulted in significant growth retardation of the tumors. jneurosci.org

The combination of lenalidomide with other agents has also been investigated in preclinical models. For instance, in a human multiple myeloma xenograft model, the combination of lenalidomide with AMG 701, a BiTE® (Bispecific T-cell Engager) molecule, led to sustained inhibition of tumor growth, whereas treatment with either agent alone eventually resulted in tumor regrowth. researchgate.net Another study in a multiple myeloma xenograft model showed that combining lenalidomide with the Bcl-2 inhibitor AT-101 and dexamethasone (B1670325) significantly reduced tumor burden compared to treatment with lenalidomide and dexamethasone alone. nih.gov

Studies on Solid Tumor Cell Growth Models

The preclinical activity of lenalidomide in solid tumor models appears to be more nuanced. In vitro studies conducted by the Pediatric Preclinical Testing Program did not observe direct antiproliferative effects of lenalidomide at concentrations up to 10 µM in solid tumor cell lines. oncotarget.com Similarly, in vivo studies in immune-deficient mice with solid tumor xenografts showed low activity, suggesting that the direct impact on tumor cells might be limited and that the host immune system plays a crucial role in its antitumor effects in solid tumors. oncotarget.com

However, some preclinical activity has been noted in specific solid tumor types. In a xenograft model of indolent human urothelial carcinoma (RT4 cells), lenalidomide significantly reduced tumor size. mdpi.com This effect was attributed to direct tumor cell apoptosis and anti-angiogenic activity. mdpi.com Furthermore, in mouse models of aggressive melanoma and colorectal carcinoma, the combination of lenalidomide with hypofractionated radiotherapy induced a significant abscopal effect, improving control of non-irradiated secondary tumors.

Angiogenesis Inhibition in In Vivo Models

Lenalidomide has demonstrated significant anti-angiogenic properties in various in vivo preclinical models. In a rat mesenteric window assay, orally administered lenalidomide was shown to attenuate growth factor-induced angiogenesis in a dose-dependent manner. oncotarget.com The mechanism for this is thought to involve the inhibition of endothelial cell migration. oncotarget.com

Further studies have shown that lenalidomide can inhibit lymphangiogenesis, the formation of lymphatic vessels, in a mouse xenograft model of mantle cell lymphoma. jneurosci.org This was associated with a reduction in the number of tumor-associated macrophages. jneurosci.org In vitro experiments have supported these findings, showing that lenalidomide inhibits the formation of microvessels and the associations between key adherens junction proteins. researchgate.net The inhibitory effects on angiogenesis are also linked to the downregulation of hypoxia-inducible factor-1 alpha (HIF-1α), a key driver of angiogenesis. researchgate.net

Investigations into Spinal Cord Injury (SCI) Healing Effects

Preclinical investigations into the effects of lenalidomide on spinal cord injury (SCI) are emerging. An in vitro study using PC12 cells, a cell line often used to model neuronal cells, demonstrated that lenalidomide could alleviate hydrogen peroxide (H2O2)-induced cell injury. oncotarget.com The study suggested that this protective effect was mediated by blocking the Notch signaling pathway, thereby reducing oxidative stress and apoptosis. oncotarget.com

While direct in vivo studies on traumatic SCI are limited, research in a mouse model of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease affecting motor neurons in the spinal cord, has provided relevant insights. In the G93A SOD1 transgenic mouse model of ALS, lenalidomide treatment attenuated neuronal cell death in the lumbar spinal cord. nih.govresearchgate.net This neuroprotective effect was accompanied by improved motor performance and extended survival. nih.govresearchgate.net The mechanism is believed to involve the modulation of inflammatory cytokines within the spinal cord. nih.gov

Model SystemKey Findings
In Vitro PC12 Cell SCI ModelAlleviated H2O2-induced cell injury, reduced oxidative stress and apoptosis via Notch signaling pathway. oncotarget.com
In Vivo G93A SOD1 ALS Mouse ModelAttenuated neuronal cell death in the lumbar spinal cord, improved motor performance, and extended survival. nih.govresearchgate.net

Evaluation of Drug Metabolism and Excretion Pathways

Studies in humans have shown that lenalidomide is primarily eliminated from the body through urinary excretion, with the majority being excreted as an unchanged drug. nih.govnih.gov Following a single oral dose of radiolabeled lenalidomide in healthy subjects, approximately 90% of the dose was recovered in the urine. nih.gov

Renal Excretion in Unchanged Form

Lenalidomide is predominantly eliminated from the body through renal excretion, with a significant portion of the drug being excreted in its unchanged form. tga.gov.aunih.govnih.gov In healthy human volunteers, approximately 90% of a radioactive dose of lenalidomide was recovered in the urine, with about 82% of that being the unchanged parent compound. tga.gov.aunih.gov This indicates that metabolism plays a minor role in the clearance of lenalidomide in humans. nih.gov

Studies in healthy subjects have shown that the majority of the drug is excreted within the first 24 hours after administration. nih.govdrugbank.com The renal clearance of lenalidomide has been found to exceed the glomerular filtration rate, suggesting that active tubular secretion may be involved in its elimination. drugbank.comeuropa.eu

In preclinical animal models, the elimination half-life of lenalidomide varies by species. For instance, after a single oral administration, the half-life is approximately 2 hours in rats and 13 hours in monkeys. ausl.re.it In humans, the terminal half-life is dose-dependent, ranging from about 3 hours at a 5 mg dose to approximately 9 hours at a 400 mg dose. tga.gov.auausl.re.it

The extent of renal excretion of unchanged lenalidomide is significantly impacted by renal function. nih.govnih.gov In a study involving subjects with varying degrees of renal impairment, the mean urinary recovery of unchanged lenalidomide was 84% in those with normal renal function. This percentage decreased to 69% in individuals with mild impairment, 38% with moderate impairment, and 43% with severe renal impairment. nih.govnih.gov

Table 1: Mean Urinary Recovery of Unchanged Lenalidomide by Renal Function

Renal Function Status Creatinine (B1669602) Clearance (CLcr) Mean Urinary Recovery of Unchanged Lenalidomide (%)
Normal > 80 mL/min 84
Mild Impairment 50 ≤ CLcr < 80 mL/min 69
Moderate Impairment 30 ≤ CLcr < 50 mL/min 38

Data sourced from studies on the pharmacokinetics of lenalidomide in subjects with varying degrees of renal impairment. nih.govnih.gov

Protein Binding Studies in Plasma (Rat, Rabbit, Monkey, Human)

In vitro studies have demonstrated that lenalidomide exhibits low binding to plasma proteins across various species, including humans. ausl.re.it This low level of protein binding suggests that a large fraction of the drug is free in the circulation to exert its pharmacological effects and be available for elimination.

In human plasma, the binding of lenalidomide to proteins is approximately 30%. drugbank.comfda.gov More specifically, studies have reported mean plasma protein binding of 22.7% in multiple myeloma patients and 29.2% in healthy volunteers. tga.gov.auausl.re.ittga.gov.au This binding was found to be independent of concentration over a range of 30 to 10,000 ng/mL. ausl.re.it Another study noted the ex vivo binding to be around 40% in healthy volunteers. nih.govwalshmedicalmedia.com

Preclinical studies in animals show similarly low plasma protein binding. ausl.re.itfda.gov While specific percentages for each species are not consistently detailed across all public sources, the collective data from in vitro studies involving rat, rabbit, and monkey plasma confirm the low protein binding characteristic of lenalidomide. ausl.re.itfda.gov

Table 2: In Vitro Plasma Protein Binding of Lenalidomide

Species/Subject Group Mean Plasma Protein Binding (%)
Human (Multiple Myeloma Patients) 22.7 - 23
Human (Healthy Volunteers) 29.2 - 40
Rat Low (Specific % not consistently cited)
Rabbit Low (Specific % not consistently cited)

Data compiled from various in vitro and ex vivo studies. tga.gov.aunih.govdrugbank.comausl.re.itfda.govtga.gov.auwalshmedicalmedia.comeuropa.eu

Evaluation of Effects on Cytochrome P450 Activities

In vitro studies have consistently shown that lenalidomide has a low potential for causing drug-drug interactions based on the cytochrome P450 (CYP) enzyme system. fda.govnih.gov The CYP enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. nih.gov

Research using human liver microsomes, recombinant human CYPs, and human hepatocytes has demonstrated that lenalidomide is not a substrate for, nor does it inhibit or induce, the major CYP isozymes. europa.eunih.goveuropa.eu Specifically, in vitro studies have indicated that lenalidomide does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A. tga.gov.aueuropa.eueuropa.eu

These findings suggest that lenalidomide is unlikely to be involved in metabolic drug interactions when co-administered with drugs that are substrates, inhibitors, or inducers of these CYP enzymes. fda.govnih.gov The minimal metabolism of lenalidomide by the CYP450 system is consistent with the observation that the majority of the drug is excreted unchanged in the urine. nih.gov

Table 3: Summary of Lenalidomide's Effects on Cytochrome P450 Isozymes

Cytochrome P450 Isozyme Effect (Inhibition) Effect (Induction)
CYP1A2 No inhibitory effect Not induced
CYP2C9 No inhibitory effect Not induced
CYP2C19 No inhibitory effect Not induced
CYP2D6 No inhibitory effect Not induced
CYP2E1 No inhibitory effect Not induced

Based on in vitro studies using human liver microsomes and hepatocytes. tga.gov.aueuropa.eunih.goveuropa.eu

Table of Mentioned Compounds

Compound Name
Lenalidomide hemihydrate
5-hydroxy-lenalidomide
N-acetyl-lenalidomide

Mechanisms of Lenalidomide Resistance

CRBN-Dependent Resistance Mechanisms

The primary mechanism of action of lenalidomide (B1683929) involves its binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). Resistance can arise from alterations that disrupt this critical pathway.

Low CRBN Expression and Correlation with Drug Response

A significant factor in lenalidomide resistance is the reduced expression of its target protein, CRBN. ashpublications.orgashpublications.org Lower levels of CRBN directly correlate with a diminished response to the drug, as there is less of the target for lenalidomide to bind to and initiate its therapeutic effects. ashpublications.org Studies have consistently shown that patients with multiple myeloma who develop resistance to lenalidomide often exhibit decreased CRBN expression in their malignant plasma cells. ashpublications.orgfuturity.org This reduction in CRBN levels has been observed in paired patient samples taken before treatment and after the development of resistance. ashpublications.orgfuturity.org

The correlation between CRBN expression and lenalidomide sensitivity has been established in both laboratory and clinical settings. Myeloma cell lines with experimentally reduced CRBN expression become highly resistant to lenalidomide. ashpublications.org Conversely, higher CRBN expression has been associated with better clinical responses to lenalidomide-based therapies. ecancer.orgoncotarget.com

Research FindingCorrelation with Lenalidomide ResponseSource
Reduced CRBN expression in myeloma patientsAssociated with poor drug response and resistance. ashpublications.org
Decreased CRBN protein levels at time of refractory diseaseObserved in patients who developed resistance to lenalidomide. ashpublications.org
Experimentally induced CRBN depletion in myeloma cell linesResulted in high resistance to lenalidomide. ashpublications.org
Higher CRBN expression in myeloma cellsCorrelated with improved clinical outcomes with lenalidomide treatment. ecancer.orgoncotarget.com

Tetraploidy and Loss of 3p (CRBN Locus)

Genomic instability, a hallmark of many cancers, can also contribute to lenalidomide resistance. One such mechanism involves the development of tetraploidy, a state where cells contain four sets of chromosomes, followed by the loss of the short arm of chromosome 3 (3p), where the CRBN gene is located. ashpublications.orgfuturity.org This specific chromosomal abnormality leads to a significant reduction in CRBN gene dosage and, consequently, lower CRBN protein expression. futurity.org

The evolution of a near-diploid karyotype to a tetraploid one, accompanied by the loss of a copy of chromosome 3p, has been observed in lenalidomide-resistant cell lines. futurity.orghaematologica.org This genomic event is a direct mechanism for achieving low CRBN expression and subsequent drug resistance. ashpublications.orgresearchgate.netnih.gov

Defects in CRBN and Associated Factors

Beyond reduced expression, defects in the CRBN protein itself or in the components of the E3 ligase complex it forms can also confer resistance to lenalidomide. These defects can include mutations in the CRBN gene or in the genes encoding its binding partners.

Mutations within the CRBN gene, particularly in the region where lenalidomide binds, can prevent the drug from effectively interacting with the protein. nus.edu.sg While rare in newly diagnosed patients, the frequency of CRBN mutations increases in patients who have been treated with immunomodulatory drugs like lenalidomide. medpath.com These mutations can lead to a complete loss of CRBN function, rendering the drug ineffective. ashpublications.org

Multidrug Resistance-1 (MDR1)/P-glycoprotein (Pgp) Efflux Pump Activity

The Multidrug Resistance-1 (MDR1 or ABCB1) gene encodes for P-glycoprotein (P-gp), a well-characterized ATP-binding cassette (ABC) transporter protein. acs.orgoaepublish.com P-gp is an efflux pump located in the cell membrane that actively transports a wide variety of structurally unrelated chemotherapy agents out of the cell. acs.orgnih.gov This process reduces the intracellular concentration of the drug, thereby diminishing its efficacy and leading to a phenotype known as multidrug resistance (MDR). nih.govaustinpublishinggroup.com While the overexpression of P-gp is a significant mechanism of resistance for numerous anti-cancer drugs, including certain proteasome inhibitors used in multiple myeloma, its role in lenalidomide resistance is considered minimal. acs.orgaustinpublishinggroup.com Studies have indicated that lenalidomide is a weak substrate for the P-glycoprotein pump. acs.org Furthermore, clinical research showed that administering lenalidomide with P-gp inhibitors did not significantly alter its pharmacokinetics, and genetic variants in the ABCB1 gene did not have a major impact on patient response to the drug. acs.org

Evasion of Target Pathways by Malignant Cells

Malignant cells develop resistance to lenalidomide by evolving mechanisms to evade its intended biological pathways. The most fundamental evasion strategy involves alterations to lenalidomide's direct molecular target, the cereblon (CRBN) protein. nih.gov This includes the downregulation or complete loss of CRBN expression, which prevents lenalidomide from forming the necessary CRL4-CRBN E3 ubiquitin ligase complex required for its anti-myeloma activity. nih.gov Additionally, point mutations within the CRBN gene, especially in the drug-binding pocket, can hinder or completely block the interaction with lenalidomide, rendering the drug ineffective. nih.govashpublications.org

Beyond the primary target, malignant cells can evade the downstream consequences of lenalidomide action. Even if CRBN is functional, mutations can arise in the lenalidomide-targeted neosubstrates, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), that prevent their degradation. nih.gov Another key evasion tactic is the rewiring of transcriptional circuits to bypass the dependency on the drug's targets. ashpublications.org For instance, myeloma cells can develop resistance by altering the regulation of critical survival oncogenes like MYC and IRF4, making their expression independent of IKZF1/3 suppression. ashpublications.orgtandfonline.com Overexpression of MYC, in particular, is associated with promoting cell proliferation and inducing resistance to IMiDs. tandfonline.com

Finally, cells can activate alternative, parallel signaling pathways to sustain growth and survival, thereby circumventing the effects of lenalidomide. These pro-survival pathways include the Wnt/β-catenin, PI3K/AKT/mTOR, JAK2/STAT3, and MAPK/ERK pathways. oaepublish.comtandfonline.com An unbalanced or activated Wnt/β-catenin pathway, for example, has been observed in lenalidomide-resistant cells. oaepublish.com Similarly, the PI3K/AKT/mTOR pathway is known to mediate cytokine-induced proliferation and survival, and its activation contributes significantly to the development of drug resistance. oaepublish.com

Molecular Background and Pathophysiology of Resistance

The molecular pathophysiology of lenalidomide resistance is a complex and multifactorial process, stemming from both intrinsic cellular properties and acquired changes that develop under the selective pressure of therapy. oaepublish.comnih.gov Resistance mechanisms can be broadly categorized as either CRBN-dependent or CRBN-independent.

CRBN-dependent mechanisms are central to resistance and directly involve the drug's primary target. These include genetic alterations such as mutations in the CRBN gene that prevent drug binding, downregulation of CRBN gene expression leading to insufficient protein levels, and mutations in the target substrates IKZF1 and IKZF3 that block their degradation. nih.govashpublications.org However, these well-defined alterations only explain resistance in a minority of clinical cases, estimated at 20-30%. nih.gov

CRBN-independent mechanisms account for the majority of resistance cases and involve a diverse set of molecular events. A key novel pathway involves the post-transcriptional editing of dsRNA by the ADAR1 enzyme, which suppresses an innate immune response triggered by lenalidomide, allowing cancer cells to survive. ashpublications.orgnih.gov Another major area of resistance involves the activation of alternative oncogenic signaling pathways that provide redundant survival signals, such as the Wnt/β-catenin, PI3K/AKT/mTOR, and JAK/STAT pathways. oaepublish.comtandfonline.com

The molecular background is often characterized by significant genomic instability. Cytogenetic abnormalities are strong predictors of IMiD resistance, most notably the gain or amplification of chromosome 1q21, where the ADAR1 gene resides, and the loss of the tumor suppressor gene TP53. ashpublications.org Mutations in TP53 and the transcription factor RUNX1 have been identified as novel genetic determinants of acquired resistance, as they can block the drug-induced cell differentiation and death programs. researchgate.net Ultimately, the pathophysiology of lenalidomide resistance is not due to a single molecular event but rather the culmination of various genetic, epigenetic, and transcriptional changes that collectively enable malignant cells to evade the drug's therapeutic effects. nih.gov

Clinical Research and Therapeutic Applications Research Focus

Multiple Myeloma (MM)

Lenalidomide (B1683929) hemihydrate, an immunomodulatory agent with a multifaceted mechanism of action, has become a cornerstone in the management of multiple myeloma. nih.govspandidos-publications.com Its therapeutic effects are attributed to its ability to directly kill tumor cells, modulate the immune system, and alter the bone marrow microenvironment. nih.govspandidos-publications.comnih.gov Specifically, lenalidomide can inhibit the production of vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6), both of which play roles in the progression of multiple myeloma. nih.govspandidos-publications.com It also prevents contact between myeloma cells and bone marrow stromal cells, which can hinder bone damage associated with the disease. nih.govspandidos-publications.com

Relapsed or Refractory Multiple Myeloma (RRMM)

In the setting of relapsed or refractory multiple myeloma (RRMM), lenalidomide has demonstrated significant clinical activity, both as a single agent and in combination with other therapies. nih.gov

Combination with Dexamethasone (B1670325) (Len+Dex/Rev/Dex)

The combination of lenalidomide with dexamethasone has proven to be a highly effective regimen for patients with RRMM. nih.govnih.gov Two pivotal phase 3 trials, MM-009 and MM-010, compared lenalidomide plus dexamethasone to placebo plus dexamethasone in patients who had received at least one prior therapy. nih.govnih.govnih.gov In both studies, the combination therapy resulted in a significantly longer time to progression. nih.govnih.gov

Efficacy in Patients with Prior Therapies (e.g., Thalidomide (B1683933), Bortezomib)

The landscape of multiple myeloma treatment has evolved with the introduction of novel agents like thalidomide and bortezomib (B1684674). nih.gov Consequently, the efficacy of subsequent therapies in patients who have previously been treated with these agents is a critical consideration. The increased use of lenalidomide in earlier treatment lines has led to a growing population of patients with lenalidomide-refractory disease. researchgate.net

Impact on Progression-Free Survival (PFS) and Overall Survival (OS)

The introduction of lenalidomide has significantly improved survival outcomes for patients with RRMM. nih.gov In pivotal trials of lenalidomide plus dexamethasone, the median progression-free survival was consistently and significantly longer than with dexamethasone alone. nih.govnih.gov For instance, one study reported a median PFS of 11.1 months with the combination compared to 4.7 months with the control. nih.gov

Depth of Response and Sustained Remissions

Lenalidomide therapy has been shown to not only induce responses but also to deepen the quality of those responses over time, leading to sustained remissions. nih.gov Maintenance therapy with lenalidomide, in particular, has been associated with an increased depth of response. nih.gov A retrospective analysis of patients on lenalidomide maintenance demonstrated that 38.1% of patients achieved their maximal response during the maintenance period. nih.gov

Furthermore, a significant portion of patients who were positive for minimal residual disease (MRD) after initial induction therapy achieved MRD negativity during lenalidomide maintenance. nih.gov This conversion to MRD negativity was associated with improved progression-free survival. nih.gov The ability of continued lenalidomide treatment to improve the depth and duration of response is a key factor in its long-term efficacy. nih.gov

Table of Clinical Trial Data for Lenalidomide in Relapsed or Refractory Multiple Myeloma

Study/Regimen Metric Value Comparator/Control Metric Value
Lenalidomide Monotherapy Overall Response Rate (Partial Response or Better)26%N/AN/AN/A
Median Time to Progression5.2 monthsN/AN/AN/A
Median Progression-Free Survival4.9 monthsN/AN/AN/A
Median Overall Survival23.2 monthsN/AN/AN/A
Lenalidomide + Dexamethasone (MM-009/MM-010) Overall Response Rate (Complete or Partial Response)60.2% - 61.0%Dexamethasone + PlaceboOverall Response Rate (Complete or Partial Response)19.9% - 24.0%
Complete Response Rate14.1% - 15.9%Dexamethasone + PlaceboComplete Response Rate0.6% - 3.4%
Median Time to Progression11.1 - 11.3 monthsDexamethasone + PlaceboMedian Time to Progression4.7 months
Median Overall Survival29.6 monthsDexamethasone + PlaceboMedian Overall Survival20.2 months
Minimal Residual Disease (MRD) Negativity

Minimal Residual Disease (MRD) negativity, the absence of detectable myeloma cells in the bone marrow after treatment, has emerged as a critical prognostic indicator in multiple myeloma. Research has increasingly focused on the role of lenalidomide hemihydrate in achieving and maintaining MRD negativity, particularly in the context of maintenance therapy. Studies have demonstrated that lenalidomide maintenance can deepen treatment responses, converting patients from MRD-positive to MRD-negative status. nih.gov This improvement in the depth of response is associated with superior survival outcomes. ascopubs.orgtandfonline.com

The achievement of sustained MRD negativity has raised questions about the optimal duration of lenalidomide maintenance. The MRD2STOP study investigated the feasibility of discontinuing maintenance therapy in patients who achieved multimodal MRD negativity. nih.gov In this prospective trial, patients with MRD negativity at a sensitivity of 10⁻⁶ at the time of stopping maintenance had an estimated three-year progression-free survival (PFS) of 85%. nih.gov Similarly, another study showed that patients who were MRD negative after a year of lenalidomide maintenance had a three-year PFS of approximately 75%. nih.gov

Further research has explored the outcomes of stopping lenalidomide maintenance in patients with sustained MRD negativity. One study involving patients who discontinued (B1498344) lenalidomide after achieving sustained bone marrow and imaging MRD negativity for three years found that a low percentage of patients experienced disease progression. nih.govnih.gov In an observational trial, patients who stopped lenalidomide maintenance after being MRD-negative maintained this status at high rates at both 12 and 24 months post-discontinuation. nih.gov These findings suggest that an MRD-guided approach could allow for the safe discontinuation of lenalidomide maintenance in a subset of patients, potentially reducing long-term treatment-related toxicities.

Table 1: Clinical Trials on Lenalidomide and MRD Negativity

Study/TrialKey FindingsCitation(s)
MRD2STOP Patients with MRD negativity (10⁻⁶) at maintenance discontinuation had an estimated 3-year PFS of 85%. nih.gov
Observational Trial (NCT04221178) 85% of evaluable patients remained MRD-negative 12 months after stopping lenalidomide maintenance. nih.gov
Patel et al. (2020) Lenalidomide maintenance improved MRD negativity at day +365 post-AHCT compared to bortezomib or no maintenance (92.9% vs 41.6% vs 24.4%). MRD-negative patients at day +365 had a median PFS of 42 months versus 17.5 months for MRD-positive patients. ascopubs.orgtandfonline.com
Prospective Cohort Study Patients who discontinued lenalidomide after 3 years of sustained MRD negativity showed a low rate of disease progression. nih.govnih.gov

Newly Diagnosed Multiple Myeloma (NDMM)

Induction Therapy Regimens

This compound, in combination with other agents, is a cornerstone of induction therapy for newly diagnosed multiple myeloma (NDMM). The triplet regimen of bortezomib, lenalidomide, and dexamethasone (VRd or RVD) has been established as a standard of care for transplant-eligible patients. nih.govbloodresearch.or.kr Clinical trials have demonstrated high response rates with VRd induction. For instance, the PETHEMA/GEM2012 study reported a complete response (CR) rate of 33.4% and a rate of very good partial response (VGPR) or better of 66.6% after six cycles of VRd. bloodresearch.or.kr

To further improve outcomes, research has focused on adding a fourth agent, typically a monoclonal antibody, to the lenalidomide-based backbone. The GMMG-HD7 phase III trial compared isatuximab plus VRd (Isa-VRd) to VRd alone. The study met its primary endpoint, showing a significantly higher rate of MRD negativity after induction in the Isa-VRd arm (50.1%) compared to the VRd arm (35.6%). mdpi.com Similarly, the addition of daratumumab to lenalidomide-containing regimens has been investigated. The MASTER study, which used daratumumab plus carfilzomib (B1684676), lenalidomide, and dexamethasone (D-KRd) induction, demonstrated high rates of sCR/CR (81%) and MRD negativity (94%). healthbooktimes.org These findings support the trend towards quadruple induction therapies to achieve deeper responses in NDMM.

Table 2: Selected Lenalidomide-Based Induction Regimens in NDMM

RegimenClinical TrialKey Response RatesCitation(s)
VRd (Bortezomib, Lenalidomide, Dexamethasone) PETHEMA/GEM201266.6% ≥ VGPR, 33.4% CR bloodresearch.or.kr
Isa-VRd (Isatuximab, Bortezomib, Lenalidomide, Dexamethasone) GMMG-HD750.1% MRD Negativity (vs. 35.6% for VRd) mdpi.com
D-KRd (Daratumumab, Carfilzomib, Lenalidomide, Dexamethasone) MASTER81% sCR/CR, 94% MRD Negativity healthbooktimes.org
KRd (Carfilzomib, Lenalidomide, Dexamethasone) FORTE89% ≥ VGPR (prior to maintenance) bloodresearch.or.kr
Maintenance Therapy Post-Autologous Stem Cell Transplant (ASCT)

Lenalidomide monotherapy following autologous stem cell transplant (ASCT) is the established standard of care for patients with NDMM. tandfonline.comnih.gov Its efficacy has been proven in several large, randomized controlled trials. A meta-analysis of pivotal trials demonstrated that lenalidomide maintenance more than doubled the median progression-free survival (PFS) compared to no maintenance (52.8 vs. 23.5 months). nih.gov

Table 3: Pivotal Trials of Lenalidomide Monotherapy Maintenance Post-ASCT

TrialMedian PFS (Lenalidomide vs. Control)Median OS (Lenalidomide vs. Control)Citation(s)
CALGB 100104 (updated) 68.6 months vs. 22.5 monthsNot Reached vs. Not Reached (HR 0.38) ascopost.com
IFM 2005-02 46 months vs. 27 months88% vs. 80% (3-year OS) nih.gov
Myeloma XI 60 months vs. 28 monthsNot specified (HR 0.46 for PFS) nih.gov
Connect MM (Registry) 50.3 months vs. 30.8 monthsNot Reached vs. Not Reached (HR 0.54) nih.gov

To further improve upon the results of single-agent lenalidomide, researchers are investigating combination maintenance therapies. The addition of a proteasome inhibitor to lenalidomide maintenance has been explored. One study evaluated the combination of ixazomib (B1672701) with lenalidomide maintenance post-ASCT. nih.gov This combination was found to be beneficial, building on the established efficacy of each agent as individual maintenance therapies. nih.gov

The integration of monoclonal antibodies and histone deacetylase inhibitors into maintenance regimens with lenalidomide is also an area of active research. tandfonline.comnih.gov The rationale is that combining agents with different mechanisms of action could lead to deeper and more durable responses, potentially overcoming resistance to single-agent maintenance. While lenalidomide monotherapy remains the standard, ongoing studies are assessing whether these combination approaches can further extend survival and become a new standard of care for certain patient populations. tandfonline.comnih.gov

The use of lenalidomide-based induction therapy prior to ASCT has been associated with challenges in peripheral blood stem cell (PBSC) mobilization. ascopubs.orgnih.gov Studies have shown that prior treatment with lenalidomide can have a negative impact on the yield of CD34+ stem cells collected during apheresis. nih.govnih.gov

A retrospective analysis found that patients who had received lenalidomide/dexamethasone induction had a significantly higher rate of unsuccessful stem cell collection on the first attempt compared to those who received other induction regimens (45% vs. 7.3%). ascopubs.org The mean total number of stem cells collected was also significantly lower in the lenalidomide group. ascopubs.org The duration of lenalidomide exposure appears to be a key factor, with a trend towards a decreased PBSC yield with an increasing number of treatment cycles. nih.govyoutube.com This has led to recommendations to consider stem cell collection within a limited number of cycles (e.g., before six cycles) of initiating lenalidomide-containing therapies to minimize the risk of mobilization failure. nih.govyoutube.com Despite the lower cell yield, the quality of the collected PBSCs, as measured by time to engraftment post-transplant, does not appear to be adversely affected. nih.gov

Table 4: Impact of Lenalidomide on Stem Cell Mobilization

Study FindingDetailsCitation(s)
Decreased CD34+ Cell Collection Patients treated with lenalidomide showed a significant decrease in total CD34+ cells collected compared to non-lenalidomide regimens. nih.gov
Increased Mobilization Failure Higher rate of unsuccessful first-attempt stem cell collection in the lenalidomide/dexamethasone group (45%) versus alternate regimens (7.3%). ascopubs.org
Effect of Treatment Duration A trend was observed for decreased PBSC yield with an increasing number of lenalidomide cycles. nih.govnih.govyoutube.com
No Impact on Engraftment The quality of collected PBSCs, based on engraftment times, was similar across all treatment groups. nih.gov

Specific Patient Subpopulations

The treatment of high-risk multiple myeloma, characterized by specific cytogenetic abnormalities such as t(4;14), t(14;16), t(14;20), del(17p), and gain(1q), presents a significant clinical challenge. nih.govnih.gov While lenalidomide has shown activity in this patient population, its efficacy as a single agent or in combination with dexamethasone alone may be attenuated compared to standard-risk patients. nih.gov

However, the combination of lenalidomide with other novel agents appears to improve outcomes. The combination of carfilzomib with lenalidomide and dexamethasone (K-RD) has been shown to be effective in high-risk patients. nih.gov Similarly, the addition of elotuzumab to lenalidomide and dexamethasone (E-RD) has demonstrated improved outcomes in patients with del(17p). nih.gov

Early intervention with lenalidomide in high-risk smoldering multiple myeloma (SMM) has also been shown to significantly delay progression to symptomatic disease. ascopubs.orgjnj.com A randomized trial demonstrated that single-agent lenalidomide significantly improved progression-free survival compared to observation in patients with intermediate- or high-risk SMM. ascopubs.org

Renal impairment is a common complication of multiple myeloma. Since lenalidomide is primarily excreted by the kidneys, dose adjustments are necessary for patients with impaired renal function to avoid increased toxicity. nih.govnih.gov The pharmacokinetics of lenalidomide are significantly altered in patients with moderate to severe renal impairment, with a substantial increase in the area under the curve (AUC) and a prolonged half-life. nih.gov

Clinical guidelines recommend dose adjustments for lenalidomide based on creatinine (B1669602) clearance (CrCl). medscape.comdrugs.com Different equations to estimate kidney function, such as Cockcroft-Gault (CG), Modification of Diet in Renal Disease (MDRD), and Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI), can lead to different dosing decisions, highlighting the need for careful assessment. nih.gov

The following table summarizes typical dose adjustments for lenalidomide in multiple myeloma patients with renal impairment:

Creatinine Clearance (CrCl)Recommended Starting Dose
> 60 mL/minNo adjustment necessary
30-60 mL/min10 mg once daily
< 30 mL/min (not on dialysis)15 mg every other day
< 30 mL/min (on dialysis)5 mg once daily (on dialysis days, administer after dialysis)

This table provides a general guideline; specific dosing should be determined by a qualified healthcare professional based on individual patient factors. medscape.comdrugs.com

Studies have shown that with appropriate dose adjustments, lenalidomide in combination with dexamethasone is safe and effective in patients with renal impairment. nih.govmyeloma.org In the FIRST trial, renally adapted dosing of lenalidomide with low-dose dexamethasone was effective for most transplant-ineligible patients with myeloma and renal impairment, with over half of the patients experiencing an improvement in renal function. nih.gov

Myelodysplastic Syndromes (MDS)

Transfusion-Dependent Anemia Associated with Deletion 5q Cytogenetic Abnormality

Lenalidomide is a highly effective and standard treatment for patients with lower-risk myelodysplastic syndromes (MDS) who have transfusion-dependent anemia associated with a deletion 5q (del(5q)) cytogenetic abnormality. nih.govnih.gov This specific subtype of MDS is uniquely sensitive to lenalidomide, which can selectively target and suppress the malignant clone, leading to the restoration of normal hematopoiesis. nih.govyoutube.com

Clinical trials have demonstrated that lenalidomide treatment leads to high rates of red blood cell (RBC) transfusion independence (RBC-TI) and cytogenetic responses in this patient population. nih.gov A pivotal multicenter phase II study showed that 67% of patients achieved RBC-TI, with a median duration of response of 2.2 years. mdpi.comnih.gov A subsequent phase III trial confirmed these findings, with significantly higher rates of RBC-TI in patients treated with lenalidomide compared to placebo. mdpi.comnih.gov

The following table summarizes key findings from a pivotal phase II study of lenalidomide in patients with lower-risk del(5q) MDS:

OutcomeResult
RBC Transfusion Independence (≥ 8 weeks)67%
Median Time to Response4.6 weeks
Median Duration of Response2.2 years

Data from the MDS-003 trial. nih.gov

Even in Asian populations, where del(5q) MDS is less common, lenalidomide has shown similar efficacy and tolerability. nih.gov A retrospective analysis in Korea found that 67.9% of evaluable patients achieved RBC-TI. nih.gov

Interestingly, the development of myelosuppression, such as neutropenia and thrombocytopenia, during lenalidomide treatment in del(5q) MDS patients often correlates with a better response, as it indicates suppression of the malignant clone. nih.govyoutube.com Early intervention with low-dose lenalidomide in anemic but not yet transfusion-dependent del(5q) MDS patients has also been shown to significantly delay the time to transfusion dependence. youtube.com

Low- or Intermediate-1-Risk Myelodysplastic Syndromes

Lenalidomide has demonstrated significant clinical activity in patients with Low- or Intermediate-1-risk myelodysplastic syndromes (MDS), particularly those who are dependent on red blood cell (RBC) transfusions. Its efficacy is most pronounced in the distinct subgroup of MDS characterized by a deletion of the long arm of chromosome 5, known as del(5q). dovepress.com

Clinical trials have consistently shown that lenalidomide can lead to durable transfusion independence (TI) for a substantial portion of these patients. reachmd.com In a pivotal phase 3, randomized, double-blind study (MDS-004), transfusion-dependent patients with Low- or Intermediate-1-risk del(5q) MDS were treated with lenalidomide or a placebo. nih.gov The study found that a significantly higher percentage of patients receiving lenalidomide achieved RBC-transfusion independence for 26 weeks or longer compared to the placebo group. nih.gov The median time to achieve this response was approximately 4.6 weeks. reachmd.com Furthermore, achieving transfusion independence for at least eight weeks was associated with a notable reduction in the relative risks of death and progression to acute myeloid leukemia (AML). nih.gov

Clinical Trial Outcomes for Lenalidomide in Low-/Int-1-Risk MDS
Trial IdentifierPatient PopulationPrimary EndpointKey FindingCitation
MDS-004RBC Transfusion-Dependent, del(5q) MDSRBC-Transfusion Independence (TI) ≥ 26 weeks56.1% of patients on one regimen and 42.6% on another achieved the primary endpoint, versus 5.9% for placebo. nih.gov
NCT00064974 (Phase 2)RBC Transfusion-Dependent, non-del(5q) MDSTransfusion Independence (TI)26% of patients achieved transfusion independence; median duration was 41 weeks. nih.gov

Mechanisms of Sensitivity and Resistance in Del(5q) MDS

The specific efficacy of lenalidomide in del(5q) MDS is rooted in a unique molecular mechanism. ashpublications.orgnih.gov Lenalidomide functions by binding to the cereblon (CRBN) protein, which is a substrate adaptor for the CRL4-CRBN E3 ubiquitin ligase complex. nih.govresearchgate.netaacrjournals.org This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. ashpublications.orgaacrjournals.org

In the context of del(5q) MDS, a key target is Casein Kinase 1A1 (CK1α), a protein encoded by the CSNK1A1 gene located within the commonly deleted region on chromosome 5q. nih.govnih.govresearchgate.netaacrjournals.org Cells in del(5q) MDS are haploinsufficient for CSNK1A1, meaning they have only one functional copy of the gene and produce about half the normal amount of CK1α protein. ashpublications.org Lenalidomide-induced degradation of the already reduced levels of CK1α is selectively lethal to these malignant cells, while normal cells with two copies of the gene can tolerate the partial protein loss. ashpublications.org This targeted degradation is a prime example of exploiting a cancer-specific vulnerability. ashpublications.org

Resistance to lenalidomide in del(5q) MDS is a significant clinical challenge, with about half of the patients relapsing within 2-3 years. ashpublications.orgubc.ca A primary mechanism of resistance is the acquisition or expansion of mutations in the TP53 tumor suppressor gene. ashpublications.orgmdpi.comresearchgate.net The emergence of TP53-mutated clones is strongly correlated with a reduced response to lenalidomide and a higher risk of progression to AML. mdpi.comresearchgate.netnih.gov Loss of p53 function appears to rescue cells from the lethal effects of CK1α degradation, thereby conferring resistance. ashpublications.orgnih.gov While TP53 mutations are a major driver of resistance, they are found in approximately 20% of resistant cases, suggesting other mechanisms are also involved. ashpublications.org

Mantle Cell Lymphoma (MCL)

Relapsed or Progressed Disease After Prior Therapies

Lenalidomide has been investigated as a therapeutic agent for patients with mantle cell lymphoma (MCL) that has relapsed or progressed following previous treatments. Research has demonstrated its activity in this patient population, offering an alternative therapeutic avenue.

A significant international, multicenter, randomized phase II trial, known as MCL-002 or the SPRINT trial, compared the efficacy of lenalidomide with the investigator's choice of single-agent therapy in patients with relapsed or refractory MCL. The results of this study showed a statistically significant improvement in progression-free survival (PFS) for patients treated with lenalidomide. The median PFS for the lenalidomide group was markedly longer than that for the group receiving the investigator's choice of therapy. This trial was pivotal in establishing a role for lenalidomide in the management of this challenging disease state.

Other Lymphomas and Leukemias

Chronic Lymphocytic Leukemia (CLL)

Lenalidomide has shown biological and clinical activity in patients with relapsed or refractory chronic lymphocytic leukemia (CLL). Its mechanisms in CLL are thought to involve direct tumor cell apoptosis and modulation of the tumor microenvironment, including T-cell and NK-cell activation.

Clinical studies have evaluated lenalidomide both as a single agent and in combination with other therapies. Early-phase trials in heavily pre-treated CLL patients demonstrated that lenalidomide could induce partial responses and produce a notable reduction in lymphadenopathy. Research has also explored its role as a maintenance therapy after initial treatment, with some studies suggesting a potential to prolong remission. However, the development and application in CLL have been approached with caution.

Follicular Lymphoma (FL)

In the setting of follicular lymphoma (FL), lenalidomide has been studied extensively, both as a monotherapy and, more notably, in combination with rituximab (B1143277). The combination, often referred to as the "R²" regimen, has shown significant efficacy.

Diffuse Large B-cell Lymphoma (DLBCL)

This compound has been the subject of extensive clinical research in Diffuse Large B-cell Lymphoma (DLBCL), the most common form of non-Hodgkin's lymphoma in adults. lymphomation.org Research has primarily focused on patients with relapsed or refractory (R/R) disease, and investigations have explored its use both as a monotherapy and in combination with other agents. lymphomation.orgpatsnap.com

The therapeutic activity of lenalidomide in DLBCL is attributed to its pleiotropic mechanisms of action, which include direct anti-tumor effects and modulation of the tumor microenvironment. lymphomation.orgresearchgate.net A key mechanism in the activated B-cell-like (ABC) subtype of DLBCL, which is known for its constitutively active nuclear factor-κB (NF-κB) pathway, involves the downregulation of Interferon Regulatory Factor 4 (IRF4). lymphomation.orgnih.gov This action is dependent on the presence of the cereblon (CRBN) protein, to which lenalidomide binds. nih.govresearchgate.net The reduction in IRF4 leads to decreased NF-κB activity, inhibiting tumor cell survival and proliferation. lymphomation.orgnih.gov Furthermore, lenalidomide enhances the immune system's ability to fight the lymphoma by stimulating T-cells and Natural Killer (NK) cells, thereby boosting antibody-dependent cellular cytotoxicity (ADCC), a key mechanism of action for the anti-CD20 antibody rituximab. lymphomation.orgnih.gov

Combination therapy has also been a significant area of research. The addition of lenalidomide to the standard R-CHOP regimen (rituximab, cyclophosphamide (B585), doxorubicin, vincristine, and prednisone) has been investigated in newly diagnosed patients, with some phase II trials showing high response rates. patsnap.com For instance, one study reported an ORR of 97% in the intent-to-treat population. patsnap.com In the R/R setting, combining lenalidomide with rituximab has been explored as a salvage therapy, showing an ORR of 38% in one real-world data analysis. patsnap.comfacingdisability.com

Table 1: Selected Clinical Trial Results of Lenalidomide in DLBCL

Trial/Study Patient Population Treatment Overall Response Rate (ORR) Complete Response (CR) Rate Key Findings
Hernandez-Ilizaliturri et al. (Retrospective) nih.gov Relapsed/Refractory DLBCL Lenalidomide Monotherapy 65% (non-GCB) vs. 3% (GCB) 32% (non-GCB) vs. 0% (GCB) Demonstrated significantly higher efficacy in the non-GCB subtype.
NHL-003 (Phase II) lymphomation.org Relapsed/Refractory DLBCL Lenalidomide Monotherapy 19% 7.4% (CR + CRu) Confirmed single-agent activity in a large cohort of heavily pretreated patients.
Aiman et al. (Meta-analysis) ashpublications.org Relapsed/Refractory DLBCL Lenalidomide + Monoclonal Antibodies 40% 28% Showed improved response rates with combination therapy.
Thieblemont et al. (REMARC, Phase III) nih.gov Elderly DLBCL (post R-CHOP) Lenalidomide Maintenance N/A N/A Significantly improved progression-free survival compared to placebo.
Real-world data (GELA) patsnap.com Relapsed/Refractory DLBCL Lenalidomide + Rituximab 38% 21% Suggests utility as a salvage therapy option.

(CRu: Unconfirmed Complete Response; GCB: Germinal Center B-cell; non-GCB: non-Germinal Center B-cell)

Adult T-Cell Leukemia-Lymphoma (ATLL)

Adult T-cell Leukemia-Lymphoma (ATLL) is an aggressive malignancy of mature T-cells caused by the human T-cell lymphotropic virus type 1 (HTLV-1). e-century.usnih.gov The prognosis for patients with relapsed or recurrent ATLL is particularly poor, creating a significant need for novel therapeutic options. e-century.usresearchgate.net this compound has emerged as a promising agent in this setting. researchgate.netnih.gov

The rationale for using lenalidomide in ATLL stems from its immunomodulatory and direct anti-tumor properties. sciencedaily.comnih.gov It is believed to work by altering the tumor microenvironment and exerting cytotoxic effects on the malignant T-cells. nih.govashpublications.org Research suggests that lenalidomide's mechanisms in T-cell malignancies include the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for lymphocyte development. nih.gov

Table 2: Key Efficacy Results from the ATLL-002 Phase II Study

Efficacy Endpoint Result 95% Confidence Interval
Overall Response Rate (ORR) 42% 23% to 63%
Complete Response (CR/CRu) 19% (5/26 patients) N/A
Tumor Control Rate 73% N/A
Median Time to Progression 3.8 months N/A
Median Progression-Free Survival 3.8 months N/A
Median Overall Survival 20.3 months N/A

(Data sourced from Ishida et al., JCO, 2016) researchgate.netnih.gov

Emerging Research Areas

Potential Applications in Autoimmune Disorders (e.g., Lupus, Rheumatoid Arthritis)

The immunomodulatory properties of this compound, which are central to its anti-cancer activity, are also being explored for therapeutic potential in various autoimmune diseases. patsnap.comresearchgate.net The underlying mechanism involves the modulation of cytokine production and immune cell function. patsnap.comnih.gov Lenalidomide can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). patsnap.comnih.gov

Systemic Lupus Erythematosus (SLE): Research into lenalidomide for lupus, particularly for refractory cutaneous lupus erythematosus (CLE), has shown promising results in small-scale studies. researchgate.netnih.govsciencedaily.com In a study of 15 patients with refractory CLE, 86% achieved a complete response. nih.gov Another study involving five patients with refractory CLE demonstrated clinical improvement in all participants. sciencedaily.com The mechanism is thought to involve the degradation of the transcription factors Ikaros and Aiolos and a reduction in pro-inflammatory cytokines. researchgate.net While these preliminary findings are encouraging for the cutaneous manifestations of lupus, its role in systemic disease requires further investigation. researchgate.netnih.gov

Rheumatoid Arthritis (RA): Preclinical research using animal models has provided evidence for the potential of lenalidomide in treating rheumatoid arthritis. In a collagen-induced arthritis (CIA) mouse model, lenalidomide treatment significantly reduced the severity of arthritis, joint destruction, and the number of affected paws. e-century.usresearchgate.net This therapeutic effect was associated with a significant reduction in serum levels of autoantibodies and pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17. e-century.us The study also found that lenalidomide suppressed the differentiation of CD4+ T cells into pro-inflammatory Th17 cells, a key cell type in the pathogenesis of RA. e-century.us These findings suggest that lenalidomide's ability to modulate the inflammatory response could be beneficial in RA. e-century.usresearchgate.net

Table 3: Preclinical and Clinical Research of Lenalidomide in Autoimmune Disorders

Disease Model/Population Key Findings Mechanism of Action Implication Source
Collagen-Induced Arthritis (Mouse Model) Reduced arthritis score, joint destruction, and serum levels of TNF-α, IL-6, and IL-17. Inhibition of Th17 cell differentiation and pro-inflammatory cytokine production. e-century.usresearchgate.net
Refractory Cutaneous Lupus Erythematosus (Human, Phase II) 86% of patients achieved complete clinical response. Modulation of immune response, likely through cytokine regulation. nih.gov
Refractory Cutaneous Lupus Erythematosus (Human, Case Series) All five patients showed clinical improvement with decreased CLASI activity scores. Potent anti-TNF activity and immunomodulation. sciencedaily.com

(CLASI: Cutaneous Lupus Erythematosus Disease Area and Severity Index)

Role in Spinal Cord Injury (SCI)

Emerging preclinical research suggests that the anti-inflammatory and immunomodulatory effects of this compound could have therapeutic applications in the context of spinal cord injury (SCI). The secondary injury cascade following the initial trauma in SCI is characterized by a robust inflammatory response, which contributes significantly to tissue damage and neurological deficits.

Research in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for CNS inflammation and demyelination, has shown that lenalidomide can effectively suppress neuroinflammation. nih.gov In this model, lenalidomide treatment ameliorated disease severity, reduced inflammatory cell infiltration into the central nervous system, and decreased demyelination of nerve fibers. nih.gov

The proposed mechanism for this neuroprotective effect is the promotion of M2 macrophage polarization. nih.gov M2 macrophages are known to have anti-inflammatory and tissue-reparative functions. The study found that lenalidomide increased the production of the anti-inflammatory cytokine IL-10 by macrophages, which in turn helped to suppress the pro-inflammatory activity of Th1 and Th17 cells. nih.gov By shifting the balance from a pro-inflammatory to an anti-inflammatory microenvironment, lenalidomide demonstrated the potential to protect nervous tissue from secondary damage. nih.gov

While direct studies of lenalidomide in traumatic SCI models are still needed to fully elucidate its potential, these findings from a CNS inflammatory disease model provide a strong rationale for further investigation. The ability of lenalidomide to modulate the post-injury inflammatory response could represent a novel strategy to mitigate tissue damage and potentially improve functional outcomes after spinal cord injury.

Combination Therapy Research

Lenalidomide (B1683929) with Dexamethasone (B1670325)

The combination of lenalidomide and dexamethasone (Rd) has been a foundational therapy for multiple myeloma. Clinical studies have demonstrated its efficacy in both newly diagnosed and relapsed/refractory settings.

For newly diagnosed multiple myeloma patients, particularly those ineligible for stem cell transplantation, lenalidomide in combination with low-dose dexamethasone has become a standard of care. The SWOG S0777 trial, which included patients not intended for immediate autologous stem cell transplantation (ASCT), showed that the addition of bortezomib (B1684674) to lenalidomide and dexamethasone (VRd) was superior to Rd alone. However, the data from the control arm provides insight into the efficacy of the Rd regimen. In this trial, the median progression-free survival (PFS) for the Rd arm was 30 months. mdpi.com

A real-world study of frail patients with newly diagnosed multiple myeloma treated with lenalidomide and dexamethasone reported an ORR of 71% among 73 evaluable patients. The disease control rate, indicating some level of clinical response, was 97%.

Trial/StudyPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Very Good Partial Response (VGPR)Progression-Free Survival (PFS)
MM-009/MM-010Relapsed/Refractory MM60.6%15%Not Specified13.4 months
SWOG S0777 (Rd arm)Newly Diagnosed MM (non-ASCT)Not SpecifiedNot SpecifiedNot Specified30 months
Real-World Frail PatientsNewly Diagnosed MM (frail)71%Not SpecifiedNot SpecifiedNot Specified

Lenalidomide with Bortezomib (VRd, Isa-VRd, Dara-VRd)

The combination of lenalidomide, bortezomib, and dexamethasone (VRd or RVd) has become a standard of care for many multiple myeloma patients, demonstrating high response rates and improved survival outcomes.

The SWOG S0777 phase III trial established the superiority of VRd over Rd in newly diagnosed multiple myeloma patients not intended for immediate ASCT. The trial reported a median PFS of 43 months for the VRd group compared to 30 months for the Rd group. mdpi.com A long-term follow-up of this study showed a median PFS of 41 months and a median OS that was not reached, compared to 29 months and 69 months for Rd, respectively. myeloma.org.au

The VRd-lite regimen, a modified schedule to reduce toxicity in transplant-ineligible patients, demonstrated an 86% ORR with a 66% rate of very good partial response (VGPR) or better in a study of 50 patients. The median PFS with this regimen was 35.1 months. myeloma.org.au

The addition of a CD38 monoclonal antibody, such as isatuximab or daratumumab, to the VRd backbone has been investigated to further deepen responses.

Isa-VRd : The GMMG-HD7 phase III trial compared isatuximab-VRd (Isa-VRd) to VRd alone in transplant-eligible newly diagnosed multiple myeloma. Isa-VRd demonstrated a significantly higher rate of minimal residual disease (MRD) negativity after induction (50.1% vs. 35.6%). mdpi.com

Dara-VRd : The phase III PERSEUS trial evaluated subcutaneous daratumumab in combination with VRd (D-VRd) in transplant-eligible newly diagnosed multiple myeloma. At a median follow-up of 47.5 months, the D-VRd arm showed a significantly improved PFS rate of 84.3% compared to 67.7% in the VRd arm. mdpi.comnih.gov The GRIFFIN phase II study also showed a higher stringent complete response (sCR) rate with D-VRd compared to VRd. frontiersin.org

Trial/RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Very Good Partial Response (VGPR) or betterProgression-Free Survival (PFS)
SWOG S0777 (VRd)Newly Diagnosed MM (non-ASCT)Not SpecifiedNot SpecifiedNot Specified41 months
HOVON 86 (VRd)First Relapse/Primary Refractory MM89%27%71%19 months
PETHEMA/GEM2012 (VRd)Newly Diagnosed MM (transplant-eligible)81% (post-induction)44% (post-induction)66.6% (post-induction)80.8 months
VRd-liteNewly Diagnosed MM (transplant-ineligible)86%Not Specified66%35.1 months
PERSEUS (Dara-VRd)Newly Diagnosed MM (transplant-eligible)Not SpecifiedNot SpecifiedNot Specified84.3% (at 47.5 months)
GRIFFIN (D-VRd)Newly Diagnosed MM (transplant-eligible)99% (post-consolidation)51.5% (post-consolidation)90.9% (post-consolidation)95.8% (at 24 months)

Lenalidomide with Carfilzomib (B1684676) (KRd, Isa-KRd)

The combination of the proteasome inhibitor carfilzomib with lenalidomide and dexamethasone (KRd) has shown significant efficacy in both newly diagnosed and relapsed/refractory multiple myeloma.

In the relapsed/refractory setting, the phase 3 ASPIRE trial demonstrated that KRd significantly improved PFS compared to Rd alone. kyprolis-hcp.com A real-world study in a similar patient population reported an ORR of 90%, with 69% of patients achieving a VGPR or deeper response. The median PFS was 23.4 months, and the median OS was 59.5 months. haematologica.org Another real-world analysis, the GEMMAC-KRd study, found an ORR of 73%, with 37% achieving a CR or better and 52% achieving a VGPR. The median PFS in this study was 26 months. cancernetwork.comnih.govmultiplemyelomahub.com

For newly diagnosed patients, the addition of the anti-CD38 monoclonal antibody isatuximab to the KRd backbone (Isa-KRd) has been evaluated in several trials. The phase 2 SKylaRk trial, which investigated Isa-KRd in transplant-eligible patients, reported a 100% ORR after 8 cycles of therapy, with 95% achieving a VGPR or better and 67% achieving a CR. jons-online.comcancernetwork.com The 24-month PFS rate was 91.3%. cancernetwork.com The phase 3 IsKia trial also demonstrated that Isa-KRd led to deeper responses before ASCT compared to KRd alone. ashpublications.orgclinicaltrialsregister.eu

Trial/RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Very Good Partial Response (VGPR) or betterProgression-Free Survival (PFS)
ASPIRE (KRd)Relapsed/Refractory MM87.1%31.8%69.9%26.3 months
Real-World Study (KMMWP2201)Relapsed/Refractory MM90%31% (sCR 6%)69%23.4 months
GEMMAC-KRdRelapsed/Refractory MM73%37%52%26 months
SKylaRk (Isa-KRd)Newly Diagnosed MM (transplant-eligible)100% (after 8 cycles)67% (after 8 cycles)95% (after 8 cycles)91.3% (at 24 months)

Lenalidomide with Daratumumab (D-VRd, Dara-SVD, Darzalex Faspro)

The anti-CD38 monoclonal antibody daratumumab, in combination with lenalidomide-based regimens, has demonstrated significant improvements in outcomes for multiple myeloma patients.

In the relapsed or refractory setting, the phase III POLLUX trial compared daratumumab plus lenalidomide and dexamethasone (D-Rd) to Rd alone. The D-Rd arm showed a significantly higher ORR (92.9% vs. 76.4%) and a longer median PFS (not reached vs. 17.5 months). nih.govresearchgate.net

For newly diagnosed, transplant-ineligible patients, the phase 3 MAIA trial evaluated D-Rd versus Rd. The addition of daratumumab resulted in a significant improvement in PFS. jnjmedicalconnect.com

The quadruplet regimen of daratumumab, bortezomib, lenalidomide, and dexamethasone (D-VRd) has been studied in transplant-eligible patients. The phase III PERSEUS trial showed that D-VRd significantly improved PFS compared to VRd alone, with a 4-year PFS rate of 84.3% versus 67.7%. mdpi.comashpublications.org The phase II GRIFFIN study also demonstrated higher rates of sCR and MRD negativity with D-VRd compared to VRd. frontiersin.orgjnjmedicalconnect.com

The subcutaneous formulation of daratumumab (Darzalex Faspro) has been developed to reduce administration time and infusion-related reactions. Clinical trials have shown that the efficacy and safety of the subcutaneous formulation are consistent with the intravenous formulation.

Information on the specific combination of Dara-SVD (daratumumab, selinexor (B610770), velcade, dexamethasone) with lenalidomide was not prominently available in the searched literature within the scope of this article's focus.

Trial/RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR) or betterVery Good Partial Response (VGPR) or betterProgression-Free Survival (PFS)
POLLUX (D-Rd)Relapsed/Refractory MM92.9%51.2%Not SpecifiedNot Reached vs 17.5 months for Rd
PERSEUS (D-VRd)Newly Diagnosed MM (transplant-eligible)Not SpecifiedNot SpecifiedNot Specified84.3% (at 4 years)
GRIFFIN (D-VRd)Newly Diagnosed MM (transplant-eligible)99% (post-consolidation)79.8%90.9%95.8% (at 24 months)

Lenalidomide with Ixazomib (B1672701)

The all-oral combination of the proteasome inhibitor ixazomib with lenalidomide and dexamethasone (IRd) offers a convenient and effective treatment option for multiple myeloma.

In a study of newly diagnosed multiple myeloma patients, the IRd regimen followed by ixazomib maintenance resulted in an 80% ORR, including a 63% rate of VGPR or better and 32% CR. The median PFS for the entire population was 35.4 months. d-nb.info

For patients with relapsed/refractory multiple myeloma, the phase III TOURMALINE-MM1 trial demonstrated that IRd significantly improved PFS compared to placebo plus lenalidomide and dexamethasone (20.6 months vs. 14.7 months). The ORR was 78% for the IRd arm versus 72% for the placebo arm, with a higher rate of VGPR or better (48% vs. 39%). tandfonline.com A pooled analysis of real-world data (INSURE study) showed an ORR of 64.6% with the IRd regimen in routine clinical practice. tandfonline.com The REMIX study, another real-world analysis, reported an ORR of 73.1% and a median PFS of 19.1 months. nih.gov

Trial/StudyPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Very Good Partial Response (VGPR) or betterProgression-Free Survival (PFS)
Phase I/II StudyNewly Diagnosed MM80%32%63%35.4 months
TOURMALINE-MM1Relapsed/Refractory MM78%Not Specified48%20.6 months
INSURE (Real-World)Relapsed/Refractory MM64.6%Not SpecifiedNot SpecifiedNot Specified
REMIX (Real-World)Relapsed/Refractory MM73.1%14.5%30.5%19.1 months

Lenalidomide with Elotuzumab

Elotuzumab is a monoclonal antibody that targets SLAMF7, a protein found on the surface of myeloma cells and natural killer (NK) cells. Its combination with lenalidomide and dexamethasone (Elo-Rd) has been studied in various settings.

The phase 3 ELOQUENT-2 trial evaluated Elo-Rd in patients with relapsed or refractory multiple myeloma who had received one to three prior therapies. The combination resulted in a higher ORR (79% vs. 66% for Rd alone), with a median PFS of 19.4 months compared to 14.9 months for the control arm. dovepress.com A real-world Italian study of 300 patients treated with Elo-Rd reported a similar ORR of 77%, with 7.6% CR and 29.3% VGPR. The median PFS in this real-world cohort was 17.6 months. nih.govmultiplemyelomahub.com

In a phase 2 trial of Elo-Rd in 73 patients with relapsed/refractory multiple myeloma, the ORR was 84%, with 14% achieving a stringent complete response and 42% a VGPR. dovepress.com

However, in the frontline setting for transplant-ineligible patients, the ELOQUENT-1 trial did not show a significant improvement in PFS with the addition of elotuzumab to lenalidomide and dexamethasone. multiplemyelomahub.com

A phase II trial investigating the combination of elotuzumab with carfilzomib, lenalidomide, and dexamethasone (Elo-KRd) in patients with one prior line of therapy reported an ORR of 80%, with a VGPR or better rate of 53.3%. The median PFS was 11.5 months. ashpublications.org

Trial/StudyPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Very Good Partial Response (VGPR)Progression-Free Survival (PFS)
ELOQUENT-2Relapsed/Refractory MM79%4%28%19.4 months
Italian Real-World StudyRelapsed/Refractory MM77%7.6%29.3%17.6 months
Phase 2 StudyRelapsed/Refractory MM84%14% (sCR)42%32 months (10mg/kg cohort)
Elo-KRd Phase IIRelapsed/Refractory MM (1 prior line)80%13.3%53.3% (or better)11.5 months

Lenalidomide with Isatuximab (Isa-KRd)

Isatuximab, another anti-CD38 monoclonal antibody, has shown significant promise in combination with lenalidomide-based regimens, particularly with the KRd backbone (Isa-KRd).

In the phase 2 SKylaRk trial for transplant-eligible newly diagnosed multiple myeloma, the Isa-KRd regimen demonstrated a 100% ORR after 8 cycles of therapy. Within this, 95% of patients achieved a VGPR or better, and 67% achieved a CR. jons-online.com The 24-month PFS rate was reported to be 91.3%. cancernetwork.com

The phase 3 IsKia trial also confirmed that the addition of isatuximab to KRd resulted in deeper responses prior to ASCT compared to KRd alone in newly diagnosed, transplant-eligible patients. ashpublications.orgclinicaltrialsregister.eu

For patients with relapsed/refractory multiple myeloma who were lenalidomide-refractory at their last prior line of therapy, a real-world study (IONA-MM) showed that Isa-Kd (isatuximab, carfilzomib, and dexamethasone) resulted in an ORR of 72.1%, with 49.2% achieving a VGPR or better and 23% achieving a CR or better. mdpi.com

Trial/RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR)Very Good Partial Response (VGPR) or betterProgression-Free Survival (PFS)
SKylaRk (Isa-KRd)Newly Diagnosed MM (transplant-eligible)100% (after 8 cycles)67% (after 8 cycles)95% (after 8 cycles)91.3% (at 24 months)
IONA-MM (Isa-Kd)Relapsed/Refractory MM (lenalidomide-refractory)72.1%23% (or better)49.2% (or better)Not Specified

Lenalidomide with Rituximab (B1143277)

The combination of lenalidomide and rituximab, often referred to as R², has become a standard treatment option for patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL), including follicular lymphoma (FL) and marginal zone lymphoma (MZL). targetedonc.com The scientific rationale for this combination lies in their complementary mechanisms of action. Rituximab is a monoclonal antibody that targets the CD20 protein on B-cells, leading to their depletion, while lenalidomide exerts immunomodulatory effects that may enhance rituximab's activity and also directly inhibit tumor growth. clinicaltrials.govnih.gov

The pivotal AUGMENT phase III clinical trial demonstrated the superiority of the R² combination over rituximab plus placebo in patients with relapsed/refractory FL or MZL. ascopubs.org The study met its primary endpoint, showing a significant improvement in progression-free survival (PFS) for the R² arm. ascopubs.org

Table 1: Key Research Findings for Lenalidomide with Rituximab

Trial/Study Patient Population Key Findings
AUGMENT (Phase III) Relapsed/Refractory Follicular or Marginal Zone Lymphoma Significantly improved Progression-Free Survival (PFS) with R² vs. Rituximab + Placebo (Median PFS: 39.4 months vs. 14.1 months). ascopubs.org
Fondazione Italiana Linfomi (Phase II) Recurrent Indolent Non-Follicular Lymphoma (MZL, LPL, SLL) Overall Response Rate (ORR): 54%; Tumor Control Rate (TCR): 72%. nih.gov
CALGB 50401 (Phase II) Recurrent Follicular Lymphoma R² demonstrated higher activity compared to lenalidomide monotherapy (ORR: 76% vs. 53%). nih.gov

Lenalidomide with Nivolumab (B1139203)

The combination of lenalidomide and nivolumab is being investigated based on the premise that their distinct mechanisms could create a synergistic anti-tumor effect. Lenalidomide's immunomodulatory properties are thought to enhance the immune system's ability to attack cancer cells, which may complement the action of nivolumab, a PD-1 checkpoint inhibitor that helps the body's immune system recognize and fight cancer cells. ucsf.educlinicaltrials.gov

Several clinical trials are evaluating this combination in various hematologic malignancies. A phase I/II trial is studying the safety and efficacy of nivolumab combined with lenalidomide in patients with relapsed or refractory non-Hodgkin or Hodgkin lymphoma. clinicaltrials.govclinconnect.io Another phase I trial is assessing the addition of lenalidomide and nivolumab to the standard treatment of rituximab and methotrexate (B535133) for primary central nervous system (CNS) lymphoma. ucsf.edu In the context of multiple myeloma, a phase II trial is exploring the combination of nivolumab with lenalidomide and low-dose dexamethasone for patients with high-risk smoldering multiple myeloma, aiming to prevent or delay the progression to active disease. dana-farber.org

Table 2: Key Research Findings for Lenalidomide with Nivolumab

Trial Phase Patient Population Investigational Goal
Phase I/II Relapsed/Refractory Non-Hodgkin or Hodgkin Lymphoma To determine the safety, optimal dosage, and effectiveness of the combination. clinicaltrials.govclinconnect.io
Phase I Primary CNS Lymphoma To evaluate the safety, side effects, and best dose of lenalidomide when added to nivolumab and standard therapy (rituximab and methotrexate). ucsf.edu
Phase II High-Risk Smoldering Multiple Myeloma To assess the potential of the combination with low-dose dexamethasone to prevent or delay progression to active multiple myeloma. dana-farber.org

Lenalidomide with Selinexor (Dara-SVD)

A phase II clinical trial is currently comparing the combination of selinexor, daratumumab, bortezomib, and dexamethasone (Dara-SVD) with the standard-of-care treatment of daratumumab, lenalidomide, bortezomib, and dexamethasone (Dara-RVD) for patients with newly diagnosed high-risk multiple myeloma. cornell.educlinicaltrials.govyale.eduyalemedicine.org Selinexor is a selective inhibitor of nuclear export (SINE) that functions by blocking a protein called CRM1, which can inhibit cancer cell growth. clinicaltrials.govyale.eduyalemedicine.org Daratumumab is a monoclonal antibody that targets CD38, a protein found on myeloma cells, helping the immune system to destroy them. clinicaltrials.govyale.eduyalemedicine.org Bortezomib is a proteasome inhibitor that can induce cancer cell death. yale.edu Dexamethasone is a corticosteroid used to reduce inflammation and immune responses. yale.edu

This research aims to determine if substituting lenalidomide with selinexor in the initial treatment regimen can lead to better responses in this high-risk patient population. cornell.eduyale.edu While both selinexor and lenalidomide are approved for treating multiple myeloma, selinexor is typically used after the disease has relapsed. yale.eduyalemedicine.org This study is exploring its use in the frontline setting. yale.edu

Table 3: Key Research Findings for Lenalidomide with Selinexor (Dara-SVD vs. Dara-RVD)

Trial Phase Patient Population Investigational Goal
Phase II Newly Diagnosed High-Risk Multiple Myeloma To compare the efficacy of Dara-SVD versus Dara-RVD in achieving a good response. cornell.educlinicaltrials.gov

Lenalidomide with Tazemetostat (B611178)

The combination of lenalidomide with tazemetostat and rituximab is under investigation for the treatment of relapsed/refractory follicular lymphoma. cornell.edulymphoma-action.org.ukcancer.gov Tazemetostat is an inhibitor of EZH2 (enhancer of zeste homolog 2), a protein that plays a role in the B-cell tumor microenvironment. ashpublications.org The rationale for this combination is that targeting this pathway with tazemetostat could enhance the anti-tumor effects of the R² regimen. ashpublications.org

Table 4: Key Research Findings for Lenalidomide with Tazemetostat

Trial/Study Patient Population Key Findings
SYMPHONY-1 (Phase 1b) Relapsed/Refractory Follicular Lymphoma The combination of tazemetostat with R² was well-tolerated and showed high efficacy. ashpublications.org ORR was 97.6% in the response-evaluable population. ashpublications.org With a median follow-up of 22.5 months, the response appeared durable. ashpublications.org

Lenalidomide with Iberdomide (B608038)

Iberdomide is a novel Cereblon E3 ligase modifying drug (CELMoD) that has shown higher potency against Cereblon compared to lenalidomide. clinicaltrial.beclinicaltrials.gov This distinction suggests it may be effective in patients who have become refractory to lenalidomide. clinicaltrial.beclinicaltrials.gov

Clinical trials are actively exploring the role of iberdomide in combination with other agents and in comparison to lenalidomide. One study is investigating the combination of iberdomide with low-dose cyclophosphamide (B585) and dexamethasone in patients with multiple myeloma who are refractory to lenalidomide. clinicaltrial.beclinicaltrials.gov Another significant phase 3 study, EXCALIBER-MAINTENANCE, is directly comparing iberdomide maintenance therapy against lenalidomide maintenance therapy in patients with newly diagnosed multiple myeloma following an autologous stem cell transplant. cancer.govclinicaltrials.gov There are also studies evaluating iberdomide in combination with other novel therapies. cancer.gov

Table 5: Key Research Findings for Lenalidomide with Iberdomide

Trial Phase/Study Name Patient Population Investigational Goal
Phase 3 (EXCALIBER-MAINTENANCE) Newly Diagnosed Multiple Myeloma (Post-ASCT) To compare the effectiveness of iberdomide maintenance therapy to lenalidomide maintenance therapy. cancer.govclinicaltrials.gov
- Lenalidomide-Refractory Multiple Myeloma To evaluate the efficacy and safety of iberdomide in combination with low-dose cyclophosphamide and dexamethasone. clinicaltrial.beclinicaltrials.gov

Other Novel Combinations and Emerging Therapies

Lenalidomide's versatile mechanism of action makes it a prime candidate for combination with a wide array of novel and emerging therapies in various hematologic malignancies. nih.govnih.gov Research is ongoing to combine lenalidomide with agents that target different biological pathways to improve treatment outcomes. targetedonc.com

In multiple myeloma, lenalidomide has been studied in combination with histone deacetylase (HDAC) inhibitors like vorinostat (B1683920) and panobinostat, as well as with other novel agents such as ixazomib. cancernetwork.com Combinations with monoclonal antibodies targeting different cell surface receptors, such as elotuzumab and daratumumab, have also shown promise. cancernetwork.com

For indolent lymphomas, efforts are being made to enhance the efficacy of the R² backbone. targetedonc.com This includes combinations with Bruton tyrosine kinase (BTK) inhibitors like acalabrutinib (B560132) and with CD3/CD20 bispecific antibodies such as epcoritamab and mosunetuzumab, which have demonstrated high complete response rates. targetedonc.com Another approach involves adding the antibody-drug conjugate polatuzumab vedotin to lenalidomide and obinutuzumab. targetedonc.com Additionally, the combination of lenalidomide with bendamustine (B91647) and rituximab has been explored as a second-line therapy for relapsed/refractory mantle cell lymphoma. clinicaltrials.gov

These diverse combination strategies underscore the central role of lenalidomide in the evolving treatment landscape of hematologic cancers. nih.govsmw.ch

Table 6: Examples of Other Novel Lenalidomide Combinations

Combination Agent(s) Disease Rationale/Key Findings
Bendamustine, Rituximab Relapsed/Refractory Mantle Cell Lymphoma Investigated as a second-line therapy. clinicaltrials.gov
Epcoritamab, Rituximab Relapsed/Previously Untreated Follicular Lymphoma Combination with R² showed high complete response rates (≥80%). targetedonc.com
Mosunetuzumab Relapsed Follicular Lymphoma Combination with lenalidomide showed promising results in a phase 1b study. targetedonc.com
Polatuzumab vedotin, Obinutuzumab Relapsed/Refractory Follicular Lymphoma Combination showed an impressive complete response rate of 63%. targetedonc.com
Vorinostat/Panobinostat (HDAC inhibitors) Multiple Myeloma Lenalidomide, bortezomib, and dexamethasone (RVD) combined with these agents has been studied. cancernetwork.com
Ixazomib (Proteasome Inhibitor) Relapsed/Refractory Multiple Myeloma The combination of ixazomib with lenalidomide and dexamethasone significantly extended progression-free survival. cancernetwork.com

Advanced Research Methodologies and Techniques

Nanoparticle Drug Delivery Systems for Enhanced Bioavailability and Sustained Release

PLGA Nanoparticles (PLGA-NPs)

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been investigated as a carrier system for Lenalidomide (B1683929). researchgate.netmdpi.com The rationale for this approach stems from the inherent properties of Lenalidomide, which exhibits poor solubility in water, a factor that contributes to low oral bioavailability. researchgate.netscielo.brscite.ai Encapsulating the compound within PLGA, a biodegradable and biocompatible polymer, is a strategy aimed at creating a more effective delivery system. researchgate.netmdpi.com Research in this area focuses on improving the bioavailability and achieving a sustained release profile for the drug. researchgate.netscielo.brscite.ai

The formulation of Lenalidomide-loaded PLGA nanoparticles (LND-PLGA-NPs) has been successfully achieved using methods such as nanoprecipitation. scielo.brscielo.br This technique involves dissolving the polymer and the drug in an organic solvent and then introducing this solution into an aqueous phase, leading to the formation of nanoparticles. mdpi.com Another established method for creating PLGA nanoparticles is the emulsion solvent evaporation technique. ekb.egekb.eg

Characterization studies confirm the successful encapsulation of Lenalidomide into the polymeric matrix. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analyses have shown that the crystalline structure of Lenalidomide is converted into an amorphous state upon entrapment within the nanoparticles. scielo.brscielo.brresearchgate.net Scanning Electron Microscopy (SEM) reveals the nanoparticles to be spherical with a smooth surface morphology. scielo.brscielo.br

The physical properties of the optimized nanoparticles have been quantified in detail. Studies report a particle size of approximately 179 ± 0.9 nm and a zeta potential of -24.4 ± 0.2 mV. scielo.brscielo.brscielo.br The drug loading and entrapment efficiency, which are critical parameters for a drug delivery system, were found to be 32 ± 0.37% and 78 ± 0.92%, respectively, in an optimized formulation. scielo.brscielo.brscielo.br

The formulation process is influenced by several variables. For instance, during the nanoprecipitation process, increasing the concentration of the PLGA polymer from 100 mg to 500 mg resulted in a corresponding increase in particle size from 142 nm to 265 nm and an enhancement in entrapment efficiency from 16% to 78%. scielo.br

Table 1: Physicochemical Characteristics of Optimized Lenalidomide-PLGA Nanoparticles

ParameterValue
Particle Size (nm)179 ± 0.9
Zeta Potential (mV)-24.4 ± 0.2
Drug Loading (%)32 ± 0.37
Entrapment Efficiency (%)78 ± 0.92

In vitro drug release studies are crucial for evaluating the performance of the nanoparticle formulation. scielo.br These studies, conducted in a hydrochloric acid buffer (pH 1.2) over 48 hours, demonstrated a distinct biphasic release pattern for Lenalidomide from the PLGA nanoparticles. scielo.brscielo.brresearchgate.net

The initial phase is characterized by a "burst release," where approximately 39% to 40% of the encapsulated drug is released within the first 6 hours. scielo.brscielo.br This initial burst is attributed to the desorption of Lenalidomide that is entrapped or adhered to the surface of the nanoparticles. scielo.br Following this, a period of sustained release is observed. scielo.brscielo.br The release data shows that about 76.89 ± 2.99% of the drug is released after 24 hours, and this increases to 83 ± 3.90% by the 48-hour mark. scielo.brscielo.br This prolonged release is governed by the diffusion of the drug through the PLGA polymeric matrix and the subsequent erosion or dissolution of the polymer itself. scielo.br

Table 2: Cumulative In Vitro Release of Lenalidomide from PLGA-NPs

Time (Hours)Cumulative Release (%)
6~40
2476.89 ± 2.99
4883.00 ± 3.90

Future Directions and Research Gaps

Elucidation of Remaining Unknown Molecular Targets

Lenalidomide's primary mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific protein targets. nih.govselleckchem.com This interaction is foundational to its anti-myeloma and immunomodulatory effects. nih.govashpublications.org However, the full spectrum of its molecular interactions remains an area of intense investigation. It is likely that new substrates for the lenalidomide-CRBN complex are yet to be discovered. nih.govashpublications.org

Recent research has employed innovative techniques like photoaffinity labeling to identify novel protein interactions. For instance, a photo-lenalidomide probe successfully captured not only the known targets IKZF1 and CRBN but also identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a new target in certain cell lines. biorxiv.org Interestingly, while eIF3i is recruited to the CRBN complex, it is not degraded, suggesting degradation-independent mechanisms of action for lenalidomide (B1683929). biorxiv.org The pursuit of these unknown targets is crucial, as it could explain some of the drug's pleiotropic effects and potentially unveil new therapeutic avenues. ashpublications.orgharvard.edu

Comprehensive Understanding of Pleiotropic Effects

Lenalidomide exhibits a wide range of biological activities, including direct anti-tumor effects, immunomodulation, anti-inflammatory properties, and angiogenesis inhibition. nih.govjst.go.jp This multifaceted nature, known as pleiotropy, is a key area of ongoing research. A complete understanding of how these diverse effects are orchestrated at the molecular level is still forthcoming.

The immunomodulatory actions of lenalidomide are particularly complex. It enhances the function of T-cells and natural killer (NK) cells, which is vital for its anti-cancer activity. ashpublications.orgpatsnap.com For example, the degradation of the transcription factor IKZF3 leads to increased production of Interleukin-2 (IL-2), a cytokine that promotes the proliferation of immune cells. ashpublications.org However, studies have also shown that lenalidomide treatment can lead to an increase in regulatory T cells (Tregs), which can suppress the anti-tumor immune response. mabtech.com Further research is needed to dissect these competing effects and optimize the immunomodulatory benefits of the drug. mabtech.com

Additionally, lenalidomide's effects extend beyond the immune system. In myelodysplastic syndromes (MDS) with a del(5q) chromosomal abnormality, it induces the degradation of casein kinase 1A1 (CK1α), which is particularly effective against these cancer cells due to their haploinsufficient expression of the gene. nih.govashpublications.org The drug has also been investigated for its potential in non-oncological conditions like early-stage Alzheimer's disease, where its ability to modulate inflammation and amyloidogenesis is being explored. clevelandclinic.org

Development of Biomarkers for Predicting Response and Resistance

A significant challenge in the clinical use of lenalidomide is the variability in patient response and the eventual development of resistance. nih.govbcgsc.ca The identification of reliable biomarkers to predict who will benefit from the therapy and who is likely to become resistant is a critical unmet need. globalmmacademy.com

Cereblon (CRBN), the primary target of lenalidomide, has been a major focus of biomarker research. nih.gov Lower levels of CRBN have been correlated with poor drug response and the development of resistance in some studies. nih.govnih.gov However, the relationship is not always straightforward, and there is a lack of correlation between CRBN mRNA and protein levels, complicating its use as a simple predictive biomarker. nih.gov The existence of multiple CRBN splice variants further adds to this complexity. nih.gov Therefore, standardized and validated assays for measuring cereblon are essential for accurately assessing its role. nih.gov

Beyond cereblon, researchers are exploring genomic and immune-based biomarkers. Machine learning algorithms have been used to analyze genomic data from patients with non-del(5q) MDS to identify mutation and cytogenetic abnormality patterns that predict response or resistance to lenalidomide with high accuracy. ashpublications.org Immune profiling has also shown promise in identifying immune cell signatures that correlate with progression-free survival and the risk of infections in patients treated with lenalidomide. youtube.com

Strategies to Overcome and Bypass Drug Resistance

Drug resistance is a major hurdle in the long-term treatment of multiple myeloma with lenalidomide. nih.gov While defects in the CRBN pathway account for 20-30% of resistance cases, the mechanisms in the majority of cases remain poorly understood. nus.edu.sgfuturity.org

A recent breakthrough identified the gene ADAR1, an RNA editing enzyme, as a key factor in lenalidomide resistance. nus.edu.sgfuturity.orgecancer.org ADAR1 edits double-stranded RNA (dsRNA), which suppresses the immune response triggered by lenalidomide. nus.edu.sgecancer.org Researchers found that reducing ADAR1 levels could re-sensitize myeloma cells to the drug. nus.edu.sgfuturity.orgecancer.org This discovery opens up a new avenue for overcoming resistance by targeting the ADAR1/dsRNA pathway, potentially in combination with next-generation immunomodulatory drugs (IMiDs) called Cereblon E3 Ligase Modulators (CELMoDs). nus.edu.sgfuturity.orgecancer.org

Other strategies to combat resistance include:

Modulating CRBN Signaling: Developing molecules like CC-92480, a CRBN E3 ligase modulator, that can enhance the interaction between CRBN and its targets, thereby restoring sensitivity in resistant cells. nih.gov

Combination Therapies: Pairing lenalidomide with agents that inhibit compensatory survival pathways, such as PI3K inhibitors or HDAC inhibitors, may prevent the emergence of resistant clones. patsnap.com

Treatment-Free Intervals: An emerging strategy involves pausing IMiD treatment to relieve the selective pressure on resistant cells, allowing for the regrowth of sensitive cells before re-initiating therapy. globalmmacademy.com

Exploration of New Therapeutic Indications

The well-established efficacy of lenalidomide in multiple myeloma and certain types of MDS has prompted research into its potential for other diseases. jhoponline.com Its immunomodulatory and anti-angiogenic properties make it a candidate for a range of hematologic malignancies and even some solid tumors and non-oncological conditions. patsnap.com

Clinical trials have explored the use of lenalidomide in:

Chronic Lymphocytic Leukemia (CLL): Lenalidomide has shown promising responses in both relapsed/refractory and previously untreated CLL patients. nih.gov

Mantle Cell Lymphoma (MCL): It has demonstrated durable responses in relapsed/refractory MCL and is being investigated in combination with other agents in the frontline setting. aacrjournals.org

Follicular Lymphoma: Lenalidomide in combination with rituximab (B1143277) is approved for patients with relapsed or refractory follicular lymphoma. patsnap.com

Solid Tumors: Exploratory studies are assessing its efficacy in solid tumors by leveraging its ability to modulate the tumor microenvironment and stimulate immune cells. patsnap.com

Alzheimer's Disease: Preclinical and early clinical studies are investigating its potential to reduce inflammation and amyloid pathology associated with this neurodegenerative disease. clevelandclinic.org

Refinement of Combination Therapies

Combination therapy has become a cornerstone of modern cancer treatment, and lenalidomide is frequently used as a backbone for various regimens. nih.govnih.gov Ongoing research aims to refine these combinations to maximize efficacy and improve patient outcomes. nih.gov

Studies are continuously evaluating lenalidomide in combination with a wide array of other agents, including:

Proteasome Inhibitors: Combinations with drugs like bortezomib (B1684674) and ixazomib (B1672701) have shown high response rates in newly diagnosed multiple myeloma. ascopost.commednet.ca

Monoclonal Antibodies: The addition of monoclonal antibodies like daratumumab to lenalidomide-based regimens has demonstrated significant activity. ascopost.com

Chemotherapy: Combinations with traditional chemotherapy agents like dexamethasone (B1670325) are standard in many settings, and research continues to optimize these pairings. nih.govszpiczak.org

Next-Generation IMiDs (CELMoDs): Combining lenalidomide with newer, more potent CELMoDs like iberdomide (B608038) and CC-92480 is being explored to overcome resistance and enhance therapeutic effects. patsnap.com

The goal of these studies is to identify synergistic interactions that lead to deeper and more durable responses, while also managing potential toxicities. patsnap.comnih.gov

Novel Drug Delivery Systems for Optimized Pharmacokinetics

Lenalidomide is administered orally, but its commercial hemihydrate form has poor water solubility and a relatively short half-life, which can impact its bioavailability. scielo.br To address these limitations, researchers are developing novel drug delivery systems to optimize its pharmacokinetic profile.

Recent advancements in this area include:

Nanoparticle Formulations: Encapsulating lenalidomide in biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA) has been shown to create nanoparticles that can enhance solubility and sustain drug release. scielo.briaea.org One study demonstrated a 3.67-fold increase in relative bioavailability with PLGA nanoparticles compared to the standard formulation. scielo.br Another approach using tripolyphosphate-crosslinked chitosan (B1678972) nanoparticles also showed high encapsulation efficiency and improved bioavailability. nih.gov

Pulmonary Delivery: For potential applications in lung diseases like pulmonary fibrosis, researchers are designing cocrystals of lenalidomide with other compounds to create formulations suitable for inhalation. rsc.org This method aims for targeted delivery to the lungs, potentially reducing systemic side effects. rsc.org

Continuous Subcutaneous Infusion: A phase 1b study has shown that continuous subcutaneous delivery of low-dose lenalidomide can achieve stable blood concentrations, leading to promising efficacy with significantly reduced hematologic toxicity compared to oral dosing. pharmacytimes.com This approach may also improve patient adherence and quality of life. pharmacytimes.com Other delivery platforms being explored include on-body injectors and transdermal patches. pharmacytimes.com

Further Characterization of Embryotoxic and Teratogenic Potential in Sensitive Species

The embryotoxic and teratogenic potential of lenalidomide, a structural analogue of the known human teratogen thalidomide (B1683933), has been investigated in several animal species to characterize its risk profile. tga.gov.au Due to the established species-specific differences in response to thalidomide, with rodents being notably resistant, developmental toxicity studies for lenalidomide have focused on sensitive species, primarily non-human primates and rabbits. ausl.re.itdrreddys.ca

Non-Human Primate Studies (Cynomolgus Monkey)

The cynomolgus monkey is considered a highly relevant species for evaluating the developmental toxicity of lenalidomide, given its predictive value for thalidomide-induced teratogenicity in humans. ausl.re.it Studies have confirmed that lenalidomide is a potent teratogen in this species, inducing malformations similar to those described for thalidomide. europa.eunih.gov

In a pivotal study, pregnant cynomolgus monkeys were administered lenalidomide orally from gestation day 20 to 50 at dosages of 0.5, 1, 2, and 4 mg/kg/day. nih.gov External fetal examinations revealed significant malformations in the offspring from all lenalidomide-treated groups. nih.gov These abnormalities included severe malformations of the upper and lower extremities, such as being bent, shortened, malformed, malrotated, or having absent parts (oligo- and/or polydactyly). europa.eunih.gov These external findings were correlated with skeletal abnormalities and were analogous to the classic thalidomide syndrome. nih.gov

Crucially, a no-observed-adverse-effect level (NOAEL) for teratogenicity could not be established in this study, as malformations were present even at the lowest dose of 0.5 mg/kg/day. nih.gov The maternal systemic exposure at this lowest dose was found to be 5-fold lower than the exposure observed in multiple myeloma patients, highlighting a significant teratogenic risk. nih.gov Intrauterine loss was also observed, occurring in 20% of pregnancies in both the 2 and 4 mg/kg/day groups. nih.gov

Rabbit Studies (New Zealand White)

New Zealand White (NZW) rabbits are also utilized for developmental toxicity testing due to their known sensitivity to thalidomide's teratogenic effects. researchgate.netnih.gov However, studies with lenalidomide in rabbits revealed a different toxicity profile compared to monkeys. Lenalidomide did not induce structural malformations, particularly the characteristic limb defects, in rabbits. ausl.re.itnih.gov

Instead, lenalidomide demonstrated embryo-fetal toxicity only at doses that were also toxic to the pregnant doe (maternal toxicity). researchgate.netnih.govnih.gov In a key study, lenalidomide was administered at 3, 10, and 20 mg/kg/day during gestation days 7-19. nih.gov Maternal toxicity, including reduced body weight gain and feed consumption, was noted at 10 and 20 mg/kg/day. researchgate.netnih.gov

At these maternally toxic doses, developmental toxicity was observed and included reduced fetal body weights, increased post-implantation losses, and an increase in fetal variations. researchgate.netnih.gov These variations consisted of morbidity (purple-discolored skin), undeveloped intermediate lung lobe, irregular nasal-frontal suture, and delayed ossification of the metacarpals. researchgate.netnih.gov The maternal and developmental NOAEL for lenalidomide in rabbits was established at 3 mg/kg/day. researchgate.netnih.gov This contrasts sharply with thalidomide, which was shown to be selectively toxic to rabbit fetal development at non-maternally toxic doses. nih.gov

Avian and Aquatic Models (Chicken and Zebrafish)

Research using non-mammalian models has further elucidated the teratogenic potential of lenalidomide, though findings highlight species-specific effects. researchgate.net Studies in both chicken and zebrafish embryos have shown a clear teratogenic effect. nih.gov In one study, treatment of chicken embryos with lenalidomide resulted in severe head defects, particularly affecting the beak and eyes. researchgate.net In the same study, zebrafish embryos exposed to lenalidomide developed microphthalmia (small eyes). nih.gov These results, showing direct teratogenicity in avian and aquatic models, differ from the findings in rabbits where malformations were not observed. researchgate.netnih.gov

Table 1: Summary of Embryotoxic and Teratogenic Findings for Lenalidomide

Table 2: List of Chemical Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.